4-Hydroxy-5-nitronicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-4-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-5-3(6(10)11)1-7-2-4(5)8(12)13/h1-2H,(H,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJYTSVHYIMQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621585 | |
| Record name | 5-Nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911461-03-5 | |
| Record name | 5-Nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Hydroxy-5-nitronicotinic acid chemical structure and properties
An In-depth Technical Guide to 4-Hydroxy-5-nitronicotinic Acid
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with potential applications in medicinal chemistry and organic synthesis. The document details its chemical structure, physicochemical properties, and potential applications. Due to the limited availability of experimental data for this specific isomer, information on related compounds and general synthetic methodologies is included for context and illustrative purposes.
Chemical Identity and Structure
This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a carboxylic acid group at position 3, a hydroxyl group at position 4, and a nitro group at position 5. This arrangement of functional groups makes it a potentially versatile intermediate for the synthesis of more complex molecules.[1]
The tautomeric form, 5-nitro-4-oxo-1H-pyridine-3-carboxylic acid, is also a valid representation of the molecule.[2][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 5-nitro-4-oxo-1H-pyridine-3-carboxylic acid | [2] |
| Common Name | This compound | [2][3][4] |
| Synonyms | 4-Hydroxy-5-nitropyridine-3-carboxylic acid | [2][3] |
| CAS Number | 911461-03-5 | [2][3][4][5][6][7] |
| Molecular Formula | C₆H₄N₂O₅ | [2][3][4][5][7] |
| Molecular Weight | 184.11 g/mol | [2][3][4][5] |
| SMILES | O=C(O)C1=CN=CC(--INVALID-LINK--=O)C1=O | [4] |
| InChI | InChI=1S/C6H4N2O5/c9-5-3(6(10)11)1-7-2-4(5)8(12)13/h1-2H,(H,7,9)(H,10,11) | [2] |
Physicochemical Properties
Quantitative experimental data for this compound is not widely available in published literature. Commercial suppliers recommend storage at 2-8°C under dry conditions.[4] The table below summarizes computed properties and includes experimental data for related isomers for comparative context.
Table 2: Physicochemical Data
| Property | This compound (Target Compound) | 6-Hydroxy-5-nitronicotinic acid (Isomer) | 2-Hydroxy-5-nitronicotinic acid (Isomer) |
| CAS Number | 911461-03-5 | 6635-31-0 | 6854-07-5 |
| Melting Point | Data not available | 269-271 °C[8][9] | 236-240 °C[10] |
| Boiling Point | Data not available | 463.4 °C (Predicted)[8] | 375.1 °C (Predicted)[10] |
| Density | Data not available | 1.746 g/cm³ (Predicted)[8] | 1.70 g/cm³ (Predicted)[10] |
| pKa | Data not available | 3.09 (Predicted)[8] | Data not available |
| XLogP3 | 0.5 (Computed)[2] | Data not available | 0.0 (Predicted)[11] |
| Solubility | Data not available | Data not available | Insoluble in water; soluble in alcohols and ketones[10] |
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for this compound (CAS 911461-03-5) is not detailed in the surveyed literature. However, the synthesis of the related isomer, 6-Hydroxy-5-nitronicotinic acid, is well-documented and provides an illustrative example of a typical nitration reaction on a hydroxypyridine carboxylic acid backbone.[9][12]
Illustrative Protocol: Synthesis of 6-Hydroxy-5-nitronicotinic acid
The following methods describe the nitration of 6-hydroxynicotinic acid.
Method 1: Nitration with Fuming Nitric Acid.[9][12]
-
Reactants: 6-hydroxynicotinic acid (1 part by weight), fuming nitric acid (~4 parts by volume).
-
Procedure:
-
Add 6-hydroxynicotinic acid (e.g., 20 g) and red fuming nitric acid (e.g., 100 mL) to a suitable reaction flask.
-
Slowly heat the mixture to 50°C (bath temperature) and stir at this temperature for 8-18 hours.
-
For Method 1a, the temperature is then slowly increased to 80°C.[12]
-
Cool the mixture to room temperature overnight.
-
Collect the resulting yellow precipitate by filtration.
-
Wash the precipitate with water (e.g., 10 mL) and dry to yield the final product.
-
Method 2: Nitration with Sulfuric and Nitric Acid.[12]
-
Reactants: 6-hydroxynicotinic acid (1 part by weight), concentrated sulfuric acid, and a 1:1 mixture of concentrated sulfuric and nitric acids.
-
Procedure:
-
Dissolve 6-hydroxynicotinic acid (e.g., 30 g) in concentrated sulfuric acid (e.g., 50 mL).
-
Add a 1:1 mixture of concentrated nitric acid and sulfuric acid (e.g., 60 mL total) to the solution, maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to 80°C for 4 hours.
-
Pour the reaction mixture onto ice.
-
Collect the precipitate that forms and dry it to obtain the product.
-
Applications and Biological Context
This compound and its isomers are primarily categorized as organic building blocks or intermediates for chemical synthesis.[4][8] Their utility stems from the presence of multiple reactive functional groups—the carboxylic acid, hydroxyl, and nitro groups—which can be selectively modified.
-
Pharmaceutical Development: As a heterocyclic compound, it serves as a scaffold or intermediate in the synthesis of more complex, biologically active compounds.[1] Pyridine derivatives are integral to many pharmaceuticals, and the nitro group, while sometimes associated with toxicity, is a key pharmacophore in certain classes of antibacterial and antiparasitic drugs.[13] The nitro group can also be readily reduced to an amino group, opening pathways to a different class of derivatives.[1]
-
Medicinal Chemistry Research: This compound can be used in studies investigating the structure-activity relationships (SAR) of nitro-containing compounds on biological systems.[1]
While no specific signaling pathways have been directly associated with this compound, its role as a synthetic intermediate places it at the start of a drug discovery and development workflow.
Spectroscopic Data
References
- 1. Buy 4-Hydroxy-5-nitronicotinonitrile (EVT-12231927) [evitachem.com]
- 2. This compound | C6H4N2O5 | CID 22019202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-5-nitropyridine-3-carboxylic acid | 911461-03-5 [chemicalbook.com]
- 4. 911461-03-5|this compound|BLD Pharm [bldpharm.com]
- 5. synchem.de [synchem.de]
- 6. ivychem.com [ivychem.com]
- 7. This compound | 911461-03-5 [sigmaaldrich.com]
- 8. Cas 6635-31-0,6-Hydroxy-5-nitronicotinic acid | lookchem [lookchem.com]
- 9. 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. PubChemLite - 2-hydroxy-5-nitronicotinic acid (C6H4N2O5) [pubchemlite.lcsb.uni.lu]
- 12. Page loading... [guidechem.com]
- 13. mdpi.com [mdpi.com]
Synthesis of 4-Hydroxy-5-nitronicotinic acid from hydroxynicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Substituted nicotinic acids are a pivotal class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The introduction of a nitro group onto the pyridine ring can significantly modulate the electronic properties and biological activity of the parent molecule, making 4-hydroxy-5-nitronicotinic acid a valuable target for synthesis and further investigation. This guide provides a theoretical framework for the synthesis of this compound, addressing the current gap in available experimental literature.
Compound Data
Quantitative data for the starting material and the final product are summarized in the tables below for easy reference and comparison.
Table 1: Properties of 4-Hydroxynicotinic Acid
| Property | Value |
| Molecular Formula | C₆H₅NO₃ |
| Molecular Weight | 139.11 g/mol |
| CAS Number | 609-70-1 |
| Appearance | Off-white to light yellow solid |
| Melting Point | >300 °C |
| Solubility | Soluble in 0.1 M NaOH |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄N₂O₅ |
| Molecular Weight | 184.11 g/mol [1] |
| CAS Number | 911461-03-5[1] |
| IUPAC Name | 5-nitro-4-oxo-1H-pyridine-3-carboxylic acid[1] |
| Appearance | (Predicted) Yellowish solid |
| Melting Point | Not available |
| Solubility | Not available |
Proposed Synthesis Pathway
The proposed synthesis of this compound involves the electrophilic nitration of 4-hydroxynicotinic acid. The reaction is anticipated to proceed via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid, which then attacks the electron-rich pyridine ring.
Caption: Proposed reaction pathway for the synthesis of this compound.
Theoretical Experimental Protocol
The following protocol is a putative method derived from general procedures for the nitration of aromatic compounds and specific examples of the nitration of related hydroxypyridine carboxylic acids. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves the use of strong acids and is exothermic.
Materials:
-
4-Hydroxynicotinic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry beaker cooled in an ice bath, slowly add a calculated amount of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. The mixture should be prepared fresh and kept cold.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4-hydroxynicotinic acid in an excess of concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-hydroxynicotinic acid, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure completion. The optimal temperature and time will need to be determined empirically.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove residual acids. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol).
References
An In-depth Technical Guide to 4-Hydroxy-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-5-nitronicotinic acid, systematically known by its IUPAC name 5-nitro-4-oxo-1H-pyridine-3-carboxylic acid , is a heterocyclic organic compound.[1] Its structure, featuring a pyridine core with hydroxyl, nitro, and carboxylic acid functional groups, suggests its potential as a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its known properties.
Chemical Identity and Synonyms
The compound is identified by the CAS Number 911461-03-5 .[1] For clarity in research and documentation, it is crucial to recognize its various synonyms:
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below, with data sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C6H4N2O5 | PubChem[1] |
| Molecular Weight | 184.11 g/mol | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 184.01202123 g/mol | PubChem[1] |
| Monoisotopic Mass | 184.01202123 g/mol | PubChem[1] |
| Topological Polar Surface Area | 112 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem |
| Complexity | 349 | PubChem[1] |
Experimental Protocols
Hypothetical Synthesis Workflow:
Based on general organic chemistry principles and syntheses of analogous compounds, a possible workflow for the preparation of this compound could be conceptualized as follows. It is critical to note that this is a theoretical pathway and has not been experimentally validated.
Caption: A conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in published literature detailing the biological activity or the involvement of this compound in any signaling pathways. The biological roles of many nitropyridine derivatives are an active area of research.[4] Derivatives of nicotinic acid have been investigated for a range of bioactivities, including anti-inflammatory and antimicrobial properties. However, without experimental data for the title compound, any discussion of its biological function remains speculative.
Logical Relationship for Investigating Biological Activity:
Should this compound become available for screening, a logical workflow for investigating its potential biological activity is outlined below.
Caption: A logical workflow for the investigation of the biological activity of a novel compound.
Conclusion
This compound is a well-defined chemical entity with known physicochemical properties. However, there is a significant gap in the publicly available scientific literature regarding its synthesis and biological function. The information provided herein serves as a foundational guide for researchers interested in this molecule. Further experimental investigation is required to elucidate a reliable synthetic route and to explore its potential applications in drug discovery and development.
References
- 1. This compound | C6H4N2O5 | CID 22019202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxy-5-nitronicotinic Acid: Molecular and Chemical Properties
4-Hydroxy-5-nitronicotinic acid is a chemical compound with the molecular formula C₆H₄N₂O₅.[1] This derivative of nicotinic acid, also known as vitamin B3, is characterized by the presence of both a hydroxyl (-OH) group and a nitro (-NO₂) group attached to the pyridine ring.
Molecular and Physical Data
The key quantitative data for this compound are summarized in the table below. This information is crucial for researchers in drug development and other scientific fields for predicting the compound's behavior in various chemical and biological systems.
| Property | Value |
| Molecular Formula | C₆H₄N₂O₅ |
| Molecular Weight | 184.11 g/mol [1][2] |
| CAS Number | 911461-03-5[1][2] |
It is important to distinguish this compound from its isomers, such as 6-Hydroxy-5-nitronicotinic acid and 5-Hydroxy-6-nitronicotinic acid, which share the same molecular formula and weight but differ in the substitution pattern on the pyridine ring, leading to different chemical and biological properties.[3][4][5][6] For instance, 6-Hydroxy-5-nitronicotinic acid has the CAS number 6635-31-0.[3][4][6] Another isomer, 2-Hydroxy-5-nitronicotinic acid, is a yellow solid that is insoluble in water but soluble in certain organic solvents.[7]
The specific arrangement of the functional groups in this compound influences its electronic properties, reactivity, and potential interactions with biological targets, making it a subject of interest in medicinal chemistry and materials science.
References
- 1. This compound | C6H4N2O5 | CID 22019202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 911461-03-5|this compound|BLD Pharm [bldpharm.com]
- 3. lookchem.com [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 5-Hydroxy-6-nitronicotinic acid | C6H4N2O5 | CID 18357439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Hydroxy-5-nitronicotinic acid | CAS: 6635-31-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. chembk.com [chembk.com]
Physical properties of 4-Hydroxy-5-nitronicotinic acid: melting point, boiling point
This technical guide provides a detailed overview of the known physical properties of 4-Hydroxy-5-nitronicotinic acid, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a derivative of nicotinic acid. Its physical properties are crucial for its handling, synthesis, and application in various research and development settings. This guide summarizes the available data on its melting and boiling points and outlines a general experimental protocol for melting point determination.
Physical Properties
The quantitative data for the physical properties of this compound are summarized in the table below. It is important to note that for some isomers, such as 2-hydroxy-5-nitronicotinic acid and 6-hydroxy-5-nitronicotinic acid, more data is available and care should be taken not to confuse these compounds.
| Physical Property | Value | Source |
| Melting Point | ||
| This compound | Not Available | |
| 2-Hydroxy-5-nitronicotinic acid | 236-240 °C | [1] |
| 244-248 °C | [2] | |
| 247-248 °C | [3] | |
| 6-Hydroxy-5-nitronicotinic acid | 269-271 °C | [4] |
| Boiling Point | ||
| 2-Hydroxy-5-nitronicotinic acid | 375.1±42.0 °C (Predicted) | [1] |
| 6-Hydroxy-5-nitronicotinic acid | 463.434 °C at 760 mmHg | [4] |
Note: Specific experimental data for the melting and boiling points of this compound were not found in the search results. The data presented is for its isomers to provide a comparative reference.
Experimental Protocol: Melting Point Determination
While a specific experimental protocol for determining the melting point of this compound is not detailed in the provided search results, a general and widely accepted method using a capillary tube is described.[5][6][7][8] This procedure is a standard technique in organic chemistry for determining the melting point of a solid compound.[7][9]
Objective: To determine the melting point range of a solid organic compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar device)[7][9]
-
Sample of the solid compound
-
Mortar and pestle or spatula for powdering the sample
-
Thermometer
-
Heating bath (e.g., oil bath)[5]
Procedure:
-
Sample Preparation: A small amount of the dry, solid sample is finely powdered.[6][7]
-
Loading the Capillary Tube: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until 2-3 mm of the sample is in the bottom of the tube.[5][6][7]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[9]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, thermometer, and heating medium.[7][9]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]
-
Purity Indication: A sharp melting point, typically with a range of 1-2 °C, is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.[7][8][9]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the melting point of a solid organic compound.
Caption: General workflow for determining the melting point of a solid.
References
- 1. chembk.com [chembk.com]
- 2. 6854-07-5 Cas No. | 2-Hydroxy-5-nitronicotinic acid | Apollo [store.apolloscientific.co.uk]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. lookchem.com [lookchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. davjalandhar.com [davjalandhar.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. youtube.com [youtube.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
Spectroscopic and Synthetic Profile of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide
Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 4-Hydroxy-5-nitronicotinic acid did not yield any publicly available results. This technical guide therefore focuses on the closely related and well-characterized isomer, 6-Hydroxy-5-nitronicotinic acid , to provide researchers, scientists, and drug development professionals with a comprehensive overview of its spectroscopic properties and synthesis.
Spectroscopic Data
The following tables summarize the available spectroscopic data for 6-Hydroxy-5-nitronicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 6-Hydroxy-5-nitronicotinic acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Assignment |
| 8.85 | d | 2.5 | CD₃OD | H2 |
| 8.45 | d | 2.5 | CD₃OD | H4 |
| 8.65 | d | 2.5 | DMSO-d₆ | Aromatic H |
| 8.37 | d | 2.5 | DMSO-d₆ | Aromatic H |
Data sourced from commercially available analytical data.[1]
Table 2: ¹³C NMR Spectroscopic Data of 6-Hydroxy-5-nitronicotinic acid
| Chemical Shift (δ) ppm | Solvent | Assignment |
| 160-180 | Not Specified | C=O (Carboxylic Acid) |
| 100-180 | Not Specified | Aromatic Carbons |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands of 6-Hydroxy-5-nitronicotinic acid
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-2400 (broad) | O-H (Carboxylic Acid) |
| ~1700 | C=O (Carboxylic Acid) |
| ~1530 and ~1350 | N-O (Nitro Group) |
| ~1600-1450 | C=C (Aromatic Ring) |
Note: The exact peak positions can vary based on the sample preparation and measurement technique.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 6-Hydroxy-5-nitronicotinic acid
| m/z | Ion |
| 184.01 | [M]⁺ |
| 138.02 | [M-NO₂]⁺ |
| 110.02 | [M-NO₂-CO]⁺ |
Note: This represents a predicted fragmentation pattern. Experimental mass spectrometry data is available from some suppliers but not publicly detailed.
Experimental Protocols
The following section details the methodologies for the synthesis and spectroscopic analysis of 6-Hydroxy-5-nitronicotinic acid.
Synthesis of 6-Hydroxy-5-nitronicotinic acid
This protocol is based on the nitration of 6-hydroxynicotinic acid.
Materials:
-
6-hydroxynicotinic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-hydroxynicotinic acid in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 45-50 °C) for several hours.[1]
-
Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to yield 6-Hydroxy-5-nitronicotinic acid.
Workflow for the Synthesis of 6-Hydroxy-5-nitronicotinic acid
Caption: A flowchart illustrating the key steps in the synthesis of 6-Hydroxy-5-nitronicotinic acid.
Spectroscopic Analysis
2.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the synthesized 6-Hydroxy-5-nitronicotinic acid in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Process the data to determine chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans may be required.
2.2.2. IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
2.2.3. Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, for example, using an electrospray ionization (ESI) source.
-
Data Acquisition: Obtain the mass spectrum, ensuring to record the molecular ion peak and major fragment ions.
-
Analysis: Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.
General Workflow for Spectroscopic Analysis
Caption: A diagram showing the general workflow for the spectroscopic characterization of a synthesized compound.
References
Solubility profile of 4-Hydroxy-5-nitronicotinic acid in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticipated solubility characteristics of 4-Hydroxy-5-nitronicotinic acid. Due to the limited availability of specific experimental data for this compound, this document leverages information on the structurally similar compound, 6-Hydroxy-5-nitronicotinic acid, and established principles of organic chemistry to predict its solubility profile. Furthermore, detailed experimental protocols for determining solubility are provided to guide researchers in generating precise data.
Predicted Solubility Profile
The molecular structure of this compound, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a pyridine ring, suggests a polar character. Based on the reported solubility of the related compound, 6-Hydroxy-5-nitronicotinic acid, a qualitative solubility profile for this compound can be inferred.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic Solvents | Water, Methanol, Ethanol | Limited to Slight | The presence of multiple polar functional groups capable of hydrogen bonding suggests some affinity for polar protic solvents. However, the aromatic pyridine ring may limit extensive solubility. |
| Polar Aprotic Solvents | DMSO, DMF | Good | These solvents are effective at solvating polar molecules through strong dipole-dipole interactions, suggesting they would be suitable for dissolving this compound. |
| Non-Polar Solvents | Hexane, Toluene | Poor | The overall high polarity of the molecule makes it unlikely to be soluble in non-polar solvents. |
| Aqueous Acidic Solutions | 5% Hydrochloric Acid | Likely Increased | The pyridine nitrogen can be protonated under acidic conditions, forming a salt and potentially increasing aqueous solubility compared to neutral water. |
| Aqueous Basic Solutions | 5% NaHCO₃, 5% NaOH | Increased | The carboxylic acid group will be deprotonated in basic solutions to form a highly soluble carboxylate salt.[1][2] |
Experimental Protocols for Solubility Determination
To obtain quantitative and qualitative solubility data, the following established experimental protocols can be employed.
Qualitative Solubility Testing
This method provides a rapid assessment of a compound's solubility in various solvents.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
A selection of solvents (e.g., water, 5% HCl, 5% NaHCO₃, 5% NaOH, ethanol, methanol, DMSO, DMF, hexane)
-
Spatula
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution to determine if the solid has dissolved.
-
If the solid dissolves, the compound is considered "soluble." If a significant portion of the solid remains, it is deemed "insoluble." For intermediate cases, it can be classified as "slightly soluble."
-
Repeat the procedure for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of a compound's solubility at a specific temperature.
Materials:
-
This compound
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed flask.
-
Place the flasks in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solutions to stand undisturbed at the same temperature for a period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant using a suitable syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility in units such as mg/mL or mol/L.
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of an organic compound and a conceptual representation of the factors influencing solubility.
Caption: A flowchart illustrating the decision-making process for the qualitative solubility analysis of an organic compound.
Caption: A diagram showing the key factors that influence the solubility of a compound in a given solvent.
References
Uncharted Territory: The Biological Profile of 4-Hydroxy-5-nitronicotinic Acid Remains Undefined
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activities of 4-Hydroxy-5-nitronicotinic acid. Despite its availability from commercial chemical suppliers for research purposes, no substantive studies detailing its pharmacological, toxicological, or therapeutic properties have been published.
Currently, information on this compound is confined to its chemical identity, synthesis, and availability for purchase. While its structural similarity to other nicotinic acid derivatives suggests potential for biological activity, any such properties are purely speculative at this time. The compound is listed in catalogues for applications such as biochemical studies and high-throughput screening, but the results of these potential investigations are not publicly documented.
A Look at a Related Compound: 6-Amino-5-nitronicotinic Acid
In contrast, a positional isomer, 6-Amino-5-nitronicotinic acid , has undergone some preliminary biological evaluation, offering a glimpse into the potential, yet unconfirmed, activities of this class of compounds. It is crucial to emphasize that the distinct electronic properties of these isomers mean the activities of one cannot be directly extrapolated to the other.
Reported Biological Activities of 6-Amino-5-nitronicotinic Acid
Anti-inflammatory Effects: One of the more noted potential activities of 6-Amino-5-nitronicotinic acid is its anti-inflammatory action. In vitro studies on human monocyte-derived macrophages have reportedly shown that this compound can significantly reduce the levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Antimicrobial Properties: There are also indications that 6-Amino-5-nitronicotinic acid may possess antimicrobial properties. Research has suggested its efficacy in inhibiting the growth of various bacterial strains. The proposed mechanisms of action include the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Hypothetical Signaling Pathway Based on Related Compounds
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound with the anti-inflammatory activities reported for 6-Amino-5-nitronicotinic acid. It must be stressed that this is a generalized representation and has not been experimentally validated for this compound.
Caption: Hypothetical anti-inflammatory signaling pathway.
Conclusion
The biological activities of this compound represent a significant unknown in the field of medicinal chemistry. While the study of related compounds such as 6-Amino-5-nitronicotinic acid provides a potential, albeit speculative, framework for its possible effects, dedicated research is required to elucidate the true biological profile of this molecule. For researchers, scientists, and drug development professionals, this compound stands as an unexplored entity, presenting an opportunity for novel discoveries in areas such as inflammation and infectious diseases. At present, any consideration of this compound for therapeutic development would necessitate foundational in vitro and in vivo screening and characterization.
An In-depth Technical Guide to the Tautomerism of 4-Hydroxy-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications in drug discovery and development. The predominant tautomeric form of a molecule can profoundly influence its physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. 4-Hydroxy-5-nitronicotinic acid, a substituted pyridine derivative, is expected to exhibit keto-enol tautomerism. Understanding the position of this equilibrium is crucial for predicting its behavior in biological systems and for the rational design of new chemical entities. This technical guide provides a comprehensive overview of the theoretical principles governing the tautomerism of this compound, predictive insights into its tautomeric preference, and detailed experimental protocols for its empirical investigation.
Theoretical Background: Tautomerism in 4-Hydroxypyridines
The core of this compound's tautomerism lies in the equilibrium between its 4-hydroxypyridine (enol) form and its 4-pyridone (keto) form.[1][2] This equilibrium is influenced by several factors, including aromaticity, solvent effects, and the electronic nature of substituents.
-
Aromaticity: The 4-hydroxypyridine tautomer possesses a fully aromatic pyridine ring. In the 4-pyridone form, the aromaticity is disrupted to some extent, although it is still considered aromatic due to the delocalization of the nitrogen lone pair into the ring.[1]
-
Solvent Effects: The polarity of the solvent plays a critical role in determining the predominant tautomer.[3][4][5][6] In non-polar solvents, the less polar enol form (4-hydroxypyridine) is generally favored.[7] Conversely, polar, protic solvents tend to stabilize the more polar, zwitterionic character of the keto form (4-pyridone) through hydrogen bonding.[7][8] For the parent 4-hydroxypyridine, the keto tautomer is highly prevalent in aqueous solutions.[9]
-
Substituent Effects: The electronic properties of substituents on the pyridine ring can shift the tautomeric equilibrium. Electron-withdrawing groups, such as the nitro (-NO₂) and carboxylic acid (-COOH) groups present in this compound, are expected to significantly influence the equilibrium.[10]
Predicted Tautomeric Behavior of this compound
For this compound, the presence of two strong electron-withdrawing groups, the nitro group at position 5 and the carboxylic acid group at position 3, is predicted to favor the 4-pyridone (keto) tautomer . These groups inductively withdraw electron density from the ring, which can be partially compensated by the electron-donating character of the amide nitrogen in the 4-pyridone form, thus stabilizing this tautomer.
The tautomeric equilibrium can be represented as follows:
Caption: Tautomeric equilibrium of this compound.
Quantitative Data from Analogous Systems
While no direct quantitative data exists for this compound, examining data from related compounds provides a valuable comparative context.
Table 1: Tautomeric Equilibrium Data for 4-Hydroxypyridine Derivatives
| Compound | Tautomeric Form Favored in Gas Phase | Tautomeric Form Favored in Polar Solvents | Reference |
| 4-Hydroxypyridine | Enol (4-hydroxypyridine) | Keto (4-pyridone) | [2][11] |
| 4-Hydroxynicotinic acid | Enol | Keto | [12][13] |
Table 2: Calculated Relative Energies of 4-Hydroxypyridine Tautomers
| Tautomer | Relative Energy (kcal/mol) | Method | Reference |
| 4-Hydroxypyridine | 0.0 | ab initio | [11] |
| 4-Pyridone | -2.4 | ab initio | [11] |
Note: Negative relative energy indicates greater stability.
Experimental Protocols for Tautomerism Investigation
The following are detailed, generalized protocols for the experimental determination of the tautomeric equilibrium of this compound.
Synthesis of this compound
A potential synthetic route can be adapted from the synthesis of the related compound, 6-hydroxy-5-nitronicotinic acid.[14]
Materials:
-
4-Hydroxynicotinic acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Deionized water
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid.
-
Gradually add 4-hydroxynicotinic acid to the stirred sulfuric acid, maintaining a low temperature.
-
Once the 4-hydroxynicotinic acid has dissolved, add fuming nitric acid dropwise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold deionized water until the washings are neutral.
-
Dry the product under vacuum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric form in solution.[7][15][16] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the enol and keto forms.
Protocol:
-
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. The choice of solvent is critical as it will influence the tautomeric equilibrium.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
If necessary, perform 2D NMR experiments (e.g., HSQC, HMBC) to aid in peak assignment.
-
-
Data Analysis:
-
Compare the observed chemical shifts with those of model compounds where the tautomeric form is fixed (e.g., N-methylated and O-methylated derivatives).
-
In the ¹³C NMR spectrum, the chemical shift of the carbon at position 4 will be indicative: a shift in the range of ~160-180 ppm suggests a carbonyl carbon (keto form), while a shift in the range of ~140-160 ppm is more characteristic of a carbon bearing a hydroxyl group (enol form).
-
The presence of two sets of peaks corresponding to both tautomers would indicate a measurable equilibrium. The ratio of the tautomers can be determined by integrating the corresponding peaks in the ¹H NMR spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria as the different electronic structures of the tautomers result in distinct absorption spectra.[6][17][18][19]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, cyclohexane).
-
Prepare a series of dilutions to obtain concentrations suitable for UV-Vis analysis (typically in the micromolar range).
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of the sample over a relevant wavelength range (e.g., 200-400 nm).
-
Repeat the measurement in solvents of varying polarity to observe shifts in the tautomeric equilibrium.
-
-
Data Analysis:
-
The keto and enol forms will likely have different λₘₐₓ values. By comparing the spectra in different solvents, the absorption bands corresponding to each tautomer can be identified.
-
The ratio of the tautomers in a given solvent can be estimated by deconvolution of the overlapping absorption bands.
-
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of specific functional groups, which can help identify the predominant tautomer.[20][21]
Protocol:
-
Sample Preparation:
-
For solid-state analysis, prepare a KBr pellet or use an ATR accessory.
-
For solution-phase analysis, use a suitable IR-transparent solvent and cell.
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Look for characteristic vibrational bands:
-
Keto form (4-pyridone): A strong C=O stretching band around 1650 cm⁻¹ and an N-H stretching band around 3400 cm⁻¹.
-
Enol form (4-hydroxypyridine): A broad O-H stretching band around 3200-3600 cm⁻¹ and C=C/C=N stretching bands in the 1500-1600 cm⁻¹ region.
-
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the investigation of tautomerism in this compound.
Caption: Generalized experimental workflow for tautomerism analysis.
Conclusion
While direct experimental data for this compound is currently lacking, a thorough analysis of analogous 4-hydroxypyridine systems provides a strong basis for predicting its tautomeric behavior. The presence of powerful electron-withdrawing nitro and carboxylic acid groups likely shifts the equilibrium significantly towards the 4-pyridone (keto) tautomer, especially in polar environments. This guide offers a robust theoretical framework and detailed experimental protocols to facilitate future research aimed at empirically validating these predictions. Such studies are essential for a complete understanding of the chemical and biological properties of this compound and will be invaluable for its potential applications in drug development and medicinal chemistry.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 3. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 12. xray.uky.edu [xray.uky.edu]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [guidechem.com]
- 15. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 4-Hydroxy-5-nitronicotinic Acid
This technical guide provides a comprehensive overview of this compound, a pyridinecarboxylic acid derivative. Due to the limited publicly available information on the specific discovery and detailed history of this compound, this guide synthesizes the available chemical data and presents a putative synthesis based on established methods for analogous compounds.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 911461-03-5, is a functionalized nicotinic acid analog. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of a nitro group and a hydroxyl group to the pyridine ring is expected to significantly influence the molecule's electronic properties, reactivity, and potential biological interactions.
While specific details regarding the initial discovery and historical development of this compound are not extensively documented in readily accessible scientific literature, its chemical structure suggests its potential role as a key intermediate in the synthesis of more complex molecules and as a scaffold for the development of novel therapeutic agents. The broader class of nitropyridine carboxylic acids has been explored for a range of pharmacological applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value |
| Molecular Formula | C₆H₄N₂O₅ |
| Molecular Weight | 184.11 g/mol |
| CAS Number | 911461-03-5 |
| Appearance | Predicted to be a solid |
| Canonical SMILES | C1=C(C(=O)O)C(=O)C(=CN1)--INVALID-LINK--[O-] |
| InChI Key | BFJYTSVHYIMQLP-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available in peer-reviewed journals. However, a plausible synthetic route can be proposed based on established nitration reactions of hydroxypyridine carboxylic acids, particularly from its isomer, 6-Hydroxy-5-nitronicotinic acid.
Putative Synthetic Pathway
The synthesis of this compound would likely begin with the nitration of a suitable precursor, 4-hydroxynicotinic acid. The reaction would involve the use of a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the pyridine ring. The position of nitration is directed by the existing substituents on the ring.
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol
Objective: To synthesize this compound via nitration of 4-hydroxynicotinic acid.
Materials:
-
4-Hydroxynicotinic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized water
-
Ice
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4-hydroxynicotinic acid to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid. The temperature of the reaction mixture should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure complete nitration. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate, presumed to be this compound, is collected by vacuum filtration.
-
The crude product is washed with cold deionized water to remove any residual acid.
-
The product is then dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Activity and Signaling Pathways
While there is no specific information on the biological activity of this compound, the broader class of nitropyridine derivatives has shown a wide range of pharmacological effects. The presence of the nitro group, a known pharmacophore, suggests that this compound could be investigated for various therapeutic applications.
Based on the activities of related compounds, potential areas of investigation for this compound and its derivatives could include:
-
Antimicrobial Activity: Nitroaromatic compounds are known for their antibacterial and antifungal properties.
-
Anticancer Activity: The pyridine ring is a common scaffold in many anticancer drugs.
-
Enzyme Inhibition: Nicotinic acid derivatives can act as inhibitors for various enzymes.
A hypothetical signaling pathway that could be modulated by a derivative of this compound is depicted below. This is a generalized representation and would require experimental validation.
Caption: Hypothetical signaling pathway for a derivative.
Conclusion and Future Directions
This compound represents a chemical entity with potential for further exploration in medicinal chemistry and materials science. While its discovery and history are not well-documented, its structure provides a foundation for the design and synthesis of novel compounds with potentially valuable biological activities.
Future research should focus on:
-
Developing and optimizing a reliable synthetic protocol for this compound.
-
Conducting comprehensive spectroscopic and crystallographic analysis to fully characterize the molecule.
-
Screening the compound and its derivatives for a wide range of biological activities.
-
Investigating the mechanism of action and identifying the molecular targets for any observed biological effects.
This in-depth guide serves as a foundational resource for researchers and professionals interested in the chemistry and potential applications of this compound, encouraging further investigation into this promising molecule.
A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 4-Hydroxy-5-nitronicotinic Acid
For the attention of: Researchers, scientists, and professionals in drug development.
Disclaimer: Direct experimental and theoretical data for 4-hydroxy-5-nitronicotinic acid is limited in publicly available literature. This guide is therefore based on established methodologies and data from closely related analogs, such as other nitrated nicotinic acid derivatives. It is intended to serve as a foundational framework for future research on this specific molecule.
Introduction
This compound is a derivative of nicotinic acid (Vitamin B3), characterized by the presence of both a hydroxyl and a nitro functional group on the pyridine ring.[1] These modifications are anticipated to significantly influence its physicochemical properties and biological activities. Nitroaromatic compounds are a well-established class of molecules with diverse biological activities, including antimicrobial and antineoplastic properties.[2][3] The study of this compound is therefore of interest for the discovery of new therapeutic agents. This document provides a comprehensive overview of the proposed theoretical studies, computational modeling, and experimental frameworks for the thorough investigation of this compound.
Theoretical Studies and Computational Modeling
Computational chemistry offers a powerful avenue for predicting the molecular properties and potential bioactivity of this compound prior to extensive experimental work. Density Functional Theory (DFT) is a robust method for investigating the electronic structure of niacin derivatives.[1]
Computational Workflow
A typical computational workflow for the study of this molecule would involve geometry optimization, frequency calculations, and subsequent analysis of electronic properties and potential biological interactions.
Caption: Computational workflow for this compound.
Predicted Physicochemical and Quantum Chemical Parameters
The following table summarizes predicted data for this compound, based on computational methods applied to similar structures.[1]
| Parameter | Predicted Value | Method |
| Molecular Formula | C6H4N2O5 | - |
| Molecular Weight | 184.11 g/mol | - |
| XLogP3 | 0.5 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 184.01202123 Da | |
| Monoisotopic Mass | 184.01202123 Da | |
| Topological Polar Surface Area | 112 Ų | |
| Heavy Atom Count | 13 | |
| Formal Charge | 0 | |
| Complexity | 349 | |
| Isotope Atom Count | 0 | |
| Defined Atom Stereocenter Count | 0 | |
| Undefined Atom Stereocenter Count | 0 | |
| Defined Bond Stereocenter Count | 0 | |
| Undefined Bond Stereocenter Count | 0 | |
| Covalently-Bonded Unit Count | 1 | |
| Compound Is Canonicalized | Yes |
Data sourced from PubChem and extrapolated from computational studies on related molecules.[1]
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthesis involves the direct nitration of 4-hydroxynicotinic acid.
References
Methodological & Application
4-Hydroxy-5-nitronicotinic Acid: A Versatile Intermediate for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-5-nitronicotinic acid, a substituted pyridine derivative, holds significant potential as a versatile intermediate in the synthesis of novel pharmaceutical compounds. Its unique molecular architecture, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a pyridine ring, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular scaffolds and the introduction of diverse functionalities, making it a valuable building block in medicinal chemistry for the development of new therapeutic agents.
While the isomeric 6-hydroxy-5-nitronicotinic acid has seen broader application, this compound presents an alternative substitution pattern that can lead to compounds with distinct pharmacological profiles. The strategic placement of the hydroxyl and nitro groups can influence the electronic properties and three-dimensional structure of resulting molecules, potentially leading to enhanced binding affinity for biological targets and improved pharmacokinetic properties.
This document provides an overview of the properties of this compound and outlines a hypothetical, yet chemically sound, application in the synthesis of a potential kinase inhibitor, demonstrating its utility as a pharmaceutical intermediate.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 911461-03-5 | [1][2] |
| Molecular Formula | C₆H₄N₂O₅ | [1][2] |
| Molecular Weight | 184.11 g/mol | [1] |
| IUPAC Name | 4-Hydroxy-5-nitropyridine-3-carboxylic acid | [1] |
| Synonyms | 5-nitro-4-oxo-1H-pyridine-3-carboxylic acid | [1] |
| Appearance | Solid (predicted) | |
| Purity | Commercially available up to 95% | [3] |
Application as a Pharmaceutical Intermediate: Synthesis of a Hypothetical Furo[3,2-b]pyridine Kinase Inhibitor
The following section details a prospective application of this compound in the synthesis of a furo[3,2-b]pyridine derivative. Furo[3,2-b]pyridines are a class of heterocyclic compounds that have been explored as scaffolds for various therapeutic agents, including kinase inhibitors. The proposed synthetic pathway leverages the functionalities of this compound to construct this core structure.
Synthetic Workflow
The overall workflow for the synthesis of the target furo[3,2-b]pyridine is depicted below. This multi-step process begins with the esterification of this compound, followed by reduction of the nitro group, and subsequent cyclization to form the fused ring system.
Caption: Synthetic workflow for a furo[3,2-b]pyridine derivative.
Experimental Protocols
The following are detailed, hypothetical protocols for the key transformations in the synthesis of the furo[3,2-b]pyridine derivative.
Step 1: Esterification of this compound
This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester.
-
Materials:
-
This compound (1.0 eq)
-
Methanol (20 vol)
-
Concentrated Sulfuric Acid (0.1 eq)
-
-
Procedure:
-
Suspend this compound in methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Outcome: Methyl 4-hydroxy-5-nitronicotinate as a solid.
Step 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amino group, a crucial step for subsequent cyclization.
-
Materials:
-
Methyl 4-hydroxy-5-nitronicotinate (1.0 eq)
-
Palladium on Carbon (10% w/w, 0.05 eq)
-
Methanol (20 vol)
-
Hydrogen gas
-
-
Procedure:
-
Dissolve methyl 4-hydroxy-5-nitronicotinate in methanol in a hydrogenation vessel.
-
Carefully add palladium on carbon to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Expected Outcome: Methyl 5-amino-4-hydroxynicotinate, which may be used in the next step without further purification.
Step 3: Cyclization to Form the Furo[3,2-b]pyridine Core
This protocol describes the construction of the fused furan ring.
-
Materials:
-
Methyl 5-amino-4-hydroxynicotinate (1.0 eq)
-
Chloroacetaldehyde (50% aqueous solution, 1.2 eq)
-
Ethanol (15 vol)
-
Sodium acetate (2.0 eq)
-
-
Procedure:
-
Dissolve methyl 5-amino-4-hydroxynicotinate and sodium acetate in ethanol in a round-bottom flask.
-
Add chloroacetaldehyde dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Outcome: The corresponding furo[3,2-b]pyridine derivative.
Quantitative Data (Hypothetical)
The following table summarizes the expected, hypothetical quantitative data for the described synthetic sequence.
| Step | Product | Starting Material | Yield (%) | Purity (%) (by HPLC) |
| 1 | Methyl 4-hydroxy-5-nitronicotinate | This compound | 85-95 | >98 |
| 2 | Methyl 5-amino-4-hydroxynicotinate | Methyl 4-hydroxy-5-nitronicotinate | 90-98 | >95 |
| 3 | Furo[3,2-b]pyridine Derivative | Methyl 5-amino-4-hydroxynicotinate | 60-75 | >99 |
Potential Signaling Pathway Involvement
The synthesized furo[3,2-b]pyridine core is a known scaffold in kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. The hypothetical furo[3,2-b]pyridine derivative synthesized from this compound could potentially inhibit a specific kinase, thereby modulating a disease-relevant signaling pathway.
Caption: Potential inhibition of a kinase signaling pathway.
Disclaimer: The provided synthetic protocols and biological applications are hypothetical and intended for illustrative purposes to demonstrate the potential of this compound as a pharmaceutical intermediate. Actual experimental conditions and outcomes may vary. All laboratory work should be conducted by qualified professionals in a safe and appropriate environment.
References
- 1. 911461-03-5|this compound|BLD Pharm [bldpharm.com]
- 2. CN101845052B - Nitrogen-containing heterocyclic ring thienopyridine ketone derivative, preparation method and application thereof - Google Patents [patents.google.com]
- 3. Heterocyclic Building Blocks for Pharmaceuticals (789) [myskinrecipes.com]
Application of 4-Hydroxy-5-nitronicotinic Acid in Agrochemical Synthesis: A Detailed Overview
Introduction
4-Hydroxy-5-nitronicotinic acid, a pyridine carboxylic acid derivative, serves as a versatile precursor in the synthesis of various agrochemicals. Its unique molecular structure, featuring a hydroxyl, a nitro, and a carboxylic acid group on a pyridine ring, allows for diverse chemical modifications to generate compounds with potent herbicidal, fungicidal, and insecticidal activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel agrochemicals, targeting researchers, scientists, and professionals in the field of drug and pesticide development.
Application in Herbicide Synthesis
Nicotinic acid derivatives are a well-established class of herbicides. The derivatization of this compound can lead to the development of new herbicidal agents. A key synthetic strategy involves the conversion of the carboxylic acid moiety into an amide, coupled with modifications of the nitro and hydroxyl groups.
Synthesis of Pyridine Carboxamide Herbicides
Pyridine carboxamides are a known class of herbicides that can be synthesized from nicotinic acid precursors. The general synthetic route involves the activation of the carboxylic acid group of a substituted nicotinic acid, followed by amidation with a suitable amine.
Experimental Protocol: Synthesis of a Model N-Aryl Pyridine Carboxamide Herbicide
This protocol describes a general procedure for the synthesis of an N-aryl pyridine carboxamide, a potential herbicide, starting from a functionalized nicotinic acid.
-
Activation of the Carboxylic Acid: To a solution of a substituted nicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added. The reaction is stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride.
-
Amidation: The crude acid chloride is dissolved in an anhydrous solvent (e.g., THF). In a separate flask, a solution of the desired substituted aniline (1.0 eq) and a base such as triethylamine (Et₃N) (1.5 eq) or pyridine in an anhydrous solvent is prepared and cooled to 0 °C. The acid chloride solution is then added dropwise to the aniline solution with constant stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-aryl pyridine carboxamide.
Quantitative Data:
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Substituted nicotinic acid | SOCl₂ or (COCl)₂, DMF (cat.) | DCM or THF | 0 - RT | 2 - 4 | >95 (crude) | - |
| 2 | Acid chloride, Substituted aniline | Et₃N or Pyridine | THF | 0 - RT | 12 - 24 | 70 - 90 | >95 |
Logical Workflow for Herbicide Synthesis:
Caption: Synthetic pathway for a pyridine carboxamide herbicide.
Application in Fungicide Synthesis
Pyridine-based compounds have demonstrated significant fungicidal activity. This compound can be a key building block for creating novel fungicides, particularly pyridine carboxamides, which are known to act as succinate dehydrogenase inhibitors (SDHIs).
Synthesis of Pyridine Carboxamide Fungicides (SDHIs)
The synthesis of pyridine carboxamide fungicides follows a similar pathway to that of herbicides, involving the formation of an amide bond between a pyridine carboxylic acid and a specific amine moiety.
Experimental Protocol: Synthesis of a Model N-(2-aminophenyl)nicotinamide Fungicide
This protocol outlines the synthesis of a model N-(2-aminophenyl)nicotinamide, a potential SDHI fungicide.
-
Synthesis of Pyridine Acid Chloride: this compound is first subjected to functional group transformations as needed (e.g., reduction of the nitro group to an amino group, followed by diazotization and substitution to introduce other functionalities). The resulting substituted nicotinic acid (1.0 eq) is then converted to its acid chloride using oxalyl chloride (1.2 eq) and a catalytic amount of DMF in anhydrous DCM at room temperature for 3 hours. The solvent and excess reagent are removed in vacuo.
-
Amide Coupling: The obtained acid chloride is dissolved in anhydrous THF and added dropwise to a solution of a substituted 1,2-phenylenediamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C. The reaction mixture is stirred at room temperature overnight.
-
Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the target N-(2-aminophenyl)nicotinamide derivative.
Quantitative Data:
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Substituted nicotinic acid | (COCl)₂, DMF (cat.) | DCM | RT | 3 | >95 (crude) | - |
| 2 | Acid chloride, 1,2-Phenylenediamine | Et₃N | THF | 0 - RT | 12 | 60 - 85 | >98 |
Experimental Workflow for Fungicide Synthesis:
Caption: Workflow for the synthesis of a pyridine carboxamide fungicide.
Application in Insecticide Synthesis
The pyridine scaffold is a core component of many successful insecticides, including neonicotinoids. This compound can be chemically modified to produce intermediates for the synthesis of novel insecticidal compounds.
Synthesis of Precursors for Pyridine-based Insecticides
A key transformation of this compound for insecticide synthesis is the reduction of the nitro group to an amino group, which can then be further functionalized.
Experimental Protocol: Reduction of the Nitro Group
This protocol describes a general method for the reduction of the nitro group in a substituted nitropyridine derivative.
-
Reaction Setup: To a solution of the nitro-substituted pyridine (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or acetic acid, a reducing agent is added. Common reducing agents include iron powder (Fe) in the presence of an acid (e.g., HCl or NH₄Cl), tin(II) chloride (SnCl₂), or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Reaction Conditions: For reduction with iron, the mixture is typically heated to reflux for several hours. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature.
-
Work-up: After the reaction is complete, the solid catalyst or excess metal is filtered off. The filtrate is neutralized with a base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the aminopyridine derivative.
Quantitative Data:
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fe / NH₄Cl | Ethanol/Water | Reflux | 2 - 6 | 80 - 95 |
| SnCl₂·2H₂O | Ethanol | Reflux | 1 - 3 | 75 - 90 |
| H₂ / Pd-C | Ethanol | RT | 4 - 12 | >90 |
Signaling Pathway Analogy for Insecticide Action:
While this is a synthetic protocol, the resulting aminopyridine can be a precursor to insecticides that target specific biological pathways in insects, such as the nicotinic acetylcholine receptors (nAChRs), which is a common mode of action for neonicotinoids.
4-Hydroxy-5-nitronicotinic Acid: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols
Introduction
4-Hydroxy-5-nitronicotinic acid, a substituted pyridine derivative, holds potential as a versatile building block in the field of organic synthesis, particularly for the construction of complex heterocyclic molecules relevant to medicinal chemistry and materials science. Its unique arrangement of a hydroxyl group, a nitro group, and a carboxylic acid on the pyridine core offers multiple reactive sites for a variety of chemical transformations. This document provides an overview of its potential applications, hypothetical synthetic protocols based on the known reactivity of similar molecules, and its physicochemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing reaction conditions and for the characterization of the compound.
| Property | Value | Source |
| CAS Number | 911461-03-5 | [1][2] |
| Molecular Formula | C₆H₄N₂O₅ | [3] |
| Molecular Weight | 184.11 g/mol | [3] |
| IUPAC Name | 4-Hydroxy-5-nitropyridine-3-carboxylic acid | [3] |
| Appearance | Solid (predicted) | |
| Storage | Sealed in dry, 2-8°C | [1] |
Potential Synthetic Applications
While specific, detailed experimental protocols for the use of this compound as a building block are not extensively reported in publicly available literature, its structure suggests several potential synthetic routes. The presence of the carboxylic acid, hydroxyl, and nitro functional groups allows for a range of transformations.
1. Modification of the Carboxylic Acid Group:
The carboxylic acid at the 3-position is a prime site for modification. Standard organic reactions can be employed to convert it into a variety of other functional groups, thereby enabling the synthesis of a diverse library of compounds.
-
Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can yield the corresponding esters. These esters could be valuable intermediates for further reactions or as final products with potential biological activity.
-
Amidation: Coupling with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can lead to the formation of amides. This is a common strategy in drug discovery to introduce diversity and modulate the physicochemical properties of a lead molecule.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
2. Reactions at the Hydroxyl Group:
The hydroxyl group at the 4-position can undergo several reactions to introduce different functionalities.
-
O-Alkylation: Treatment with alkyl halides in the presence of a base can lead to the formation of ethers.
-
O-Acylation: Reaction with acyl chlorides or anhydrides can produce the corresponding esters.
3. Transformation of the Nitro Group:
The nitro group at the 5-position is a versatile functional group that can be transformed into other important functionalities.
-
Reduction to an Amine: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. The resulting 5-amino-4-hydroxynicotinic acid is a valuable intermediate for the synthesis of fused heterocyclic systems, such as pyrido[4,5-b]oxazoles or pyrido[4,5-b]imidazoles.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen can activate the pyridine ring for nucleophilic aromatic substitution, although this is generally less facile than in nitrobenzene derivatives.
Hypothetical Experimental Protocols
The following are hypothetical experimental protocols for key transformations of this compound, based on general procedures for similar compounds. These protocols have not been experimentally validated for this specific substrate and should be adapted and optimized by the user.
Protocol 1: Synthesis of Methyl 4-hydroxy-5-nitronicotinate (Esterification)
Objective: To synthesize the methyl ester of this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure methyl 4-hydroxy-5-nitronicotinate.
Protocol 2: Synthesis of 4-Hydroxy-5-nitronicotinamide (Amidation)
Objective: To synthesize the primary amide of this compound.
Materials:
-
This compound
-
Ammonium chloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Standard glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), ammonium chloride (1.5 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-hydroxy-5-nitronicotinamide.
Protocol 3: Synthesis of 5-Amino-4-hydroxynicotinic acid (Nitro Group Reduction)
Objective: To reduce the nitro group of this compound to an amino group.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution (1 M)
-
Ethyl acetate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware
Procedure:
-
Suspend this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Carefully basify the residue with 1 M sodium hydroxide solution to pH ~8-9.
-
A precipitate will form. Filter the precipitate and wash with water.
-
The filtrate can be further extracted with ethyl acetate to recover any dissolved product.
-
Dry the solid product under vacuum to obtain 5-amino-4-hydroxynicotinic acid. Further purification may be achieved by recrystallization.
Visualizing Synthetic Pathways and Workflows
General Synthetic Transformations of this compound
The following diagram illustrates the potential synthetic transformations of this compound, highlighting its versatility as a building block.
Caption: Potential synthetic pathways originating from this compound.
Workflow for the Synthesis and Purification of a Derivative
The following diagram outlines a general workflow for the synthesis and purification of a derivative from this compound.
Caption: A typical experimental workflow for the synthesis of a derivative.
Signaling Pathways and Biological Applications
Due to the limited information on specific molecules synthesized from this compound, it is not possible to detail any associated signaling pathways or biological activities. However, the nicotinic acid scaffold and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of the nitro and hydroxyl groups can significantly influence these activities. Further research is required to synthesize and screen a library of compounds derived from this compound to explore their potential therapeutic applications.
This compound represents a promising, yet underexplored, building block for organic synthesis. The presence of three distinct functional groups provides a platform for the generation of a wide array of derivatives. While detailed experimental protocols for its use are scarce, the hypothetical protocols and synthetic strategies outlined in this document, based on established chemical principles, provide a starting point for researchers interested in exploring the potential of this versatile molecule. Further investigation into its reactivity and the biological activities of its derivatives is warranted and could lead to the discovery of novel compounds with significant applications in medicinal chemistry and other fields.
References
Application Notes and Protocols for the Synthesis and Modification of 4-Hydroxy-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nitration, reduction, and esterification of 4-hydroxy-5-nitronicotinic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections outline the experimental procedures, present quantitative data in a structured format, and include visualizations of the chemical transformations and workflows.
Nitration of 4-Hydroxynicotinic Acid
The introduction of a nitro group at the 5-position of the 4-hydroxynicotinic acid ring is a crucial step in the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution using a nitrating agent.
Experimental Protocol: Nitration
This protocol is adapted from procedures for the nitration of similar hydroxy-substituted nicotinic acids.
Materials:
-
4-Hydroxynicotinic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Methanol (for rinsing)
-
Beakers, flasks, magnetic stirrer, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a clean, dry flask, carefully add 4-hydroxynicotinic acid to concentrated sulfuric acid while stirring in an ice bath to maintain a low temperature.
-
Once the 4-hydroxynicotinic acid is completely dissolved, slowly add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
The precipitated product, this compound, is collected by vacuum filtration.
-
Wash the solid product with cold deionized water and then with a small amount of cold methanol to remove any remaining impurities.
-
Dry the product under vacuum to obtain the final this compound.
Quantitative Data: Nitration
| Parameter | Value |
| Starting Material | 4-Hydroxynicotinic Acid |
| Product | This compound |
| Reagents | Conc. H₂SO₄, Fuming HNO₃ |
| Reaction Time | 2-3 hours |
| Reaction Temperature | 0-10°C, then Room Temperature |
| Yield | 75-85% (expected) |
| Purity | >95% (after washing) |
Reaction Pathway: Nitration
Caption: Nitration of 4-Hydroxynicotinic Acid.
Reduction of this compound
The reduction of the nitro group to an amino group is a key transformation for creating building blocks for further derivatization, particularly in the synthesis of potential drug candidates. Catalytic hydrogenation is a common and efficient method for this purpose.
Experimental Protocol: Reduction
This protocol outlines a general procedure for the catalytic hydrogenation of a nitro-substituted pyridine derivative.
Materials:
-
This compound
-
Ethanol or Methanol (as solvent)
-
Palladium on Carbon (Pd/C, 10%) catalyst
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite or other filter aid
Procedure:
-
In a hydrogenation flask, dissolve this compound in a suitable solvent such as ethanol or methanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed, or until monitoring (e.g., by TLC or LC-MS) indicates the completion of the reaction.
-
Carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-4-hydroxynicotinic acid.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data: Reduction
| Parameter | Value |
| Starting Material | This compound |
| Product | 5-Amino-4-hydroxynicotinic Acid |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Reducing Agent | Hydrogen Gas (H₂) |
| Solvent | Ethanol or Methanol |
| Reaction Time | 4-8 hours (typical) |
| Reaction Temperature | Room Temperature |
| Hydrogen Pressure | 3-4 atm |
| Yield | 80-95% (expected) |
Reaction Pathway: Reduction
Caption: Reduction of the Nitro Group.
Esterification of this compound
Esterification of the carboxylic acid group can be performed to modify the compound's solubility and pharmacokinetic properties. The Fischer esterification is a classic and effective method for this transformation.
Experimental Protocol: Fischer Esterification
This protocol describes the esterification of a carboxylic acid using an alcohol in the presence of an acid catalyst.
Materials:
-
This compound
-
Ethanol (or other desired alcohol, in excess)
-
Concentrated Sulfuric Acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Rotary evaporator and other standard laboratory glassware
Procedure:
-
Suspend this compound in an excess of the desired alcohol (e.g., ethanol) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester.
-
The product can be purified by column chromatography or recrystallization.
Quantitative Data: Esterification
| Parameter | Value |
| Starting Material | This compound |
| Product | Ethyl 4-hydroxy-5-nitronicotinate (example) |
| Reagents | Ethanol, Conc. H₂SO₄ (catalyst) |
| Reaction Time | 4-12 hours |
| Reaction Temperature | Reflux |
| Yield | 60-80% (expected) |
Reaction Pathway: Esterification
Caption: Fischer Esterification of the Carboxylic Acid.
Overall Synthesis Workflow
The following diagram illustrates the logical flow of the described reactions, starting from 4-hydroxynicotinic acid to its nitrated, reduced, and esterified derivatives.
Caption: Overall Synthetic Workflow.
Application Notes and Protocols for HPLC Purity Analysis of 4-Hydroxy-5-nitronicotinic acid
Introduction
4-Hydroxy-5-nitronicotinic acid is a derivative of nicotinic acid (niacin) and a potential intermediate in pharmaceutical synthesis. As with any active pharmaceutical ingredient (API) or intermediate, confirming its purity is a critical step in the drug development and manufacturing process to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the purity assessment of chemical compounds. This document provides a detailed protocol for the determination of the purity of this compound using reversed-phase HPLC with UV detection.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for method development, particularly for the preparation of standard solutions and the selection of appropriate chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C6H4N2O5 | PubChem |
| Molecular Weight | 184.11 g/mol | PubChem[1] |
| IUPAC Name | 5-nitro-4-oxo-1H-pyridine-3-carboxylic acid | PubChem[1] |
| Predicted pKa | ~3.09 (for the similar compound 6-Hydroxy-5-nitronicotinic acid) | LookChem[2] |
Experimental Protocol
This protocol outlines the necessary steps for the purity analysis of this compound by HPLC.
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
This compound sample for testing
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (HCOOH), analytical grade (≥ 98%)
-
Methanol, HPLC grade (for cleaning)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are detailed in Table 2. The acidic mobile phase is chosen based on the predicted acidic nature of the analyte to ensure good peak shape by suppressing the ionization of the carboxylic acid group.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 250 nm |
3. Preparation of Solutions
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in triplicate to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a high percentage of organic solvent (e.g., 100% Methanol) to remove any strongly retained compounds.
5. Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Area % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
System Suitability
To ensure the validity of the analytical results, the following system suitability criteria should be met from the injections of the standard solution:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=3) | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time (n=3) | ≤ 1.0% |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity testing of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
This application note provides a comprehensive and detailed protocol for the purity determination of this compound by reversed-phase HPLC. The method is straightforward, utilizing common HPLC instrumentation and reagents, and is suitable for quality control and research purposes in the pharmaceutical industry. Adherence to the system suitability criteria will ensure the generation of reliable and accurate purity data.
References
Application Notes and Protocols for the Purification of 4-Hydroxy-5-nitronicotinic Acid using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 4-Hydroxy-5-nitronicotinic acid using various column chromatography techniques. The selection of the appropriate technique is crucial for obtaining high-purity material, which is essential for research, drug development, and quality control purposes.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to developing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-nitro-4-oxo-1H-pyridine-3-carboxylic acid | PubChem |
| Molecular Formula | C6H4N2O5 | PubChem |
| Molecular Weight | 184.11 g/mol | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Predicted pKa | ~3.09 (for isomer 6-Hydroxy-5-nitronicotinic acid) | LookChem[2] |
| Solubility (qualitative, for isomer 6-Hydroxy-5-nitronicotinic acid) | Limited in water, slightly soluble in methanol and ethanol, higher solubility in DMSO and DMF. | Smolecule[3] |
The presence of a carboxylic acid group, a hydroxyl group, and a nitro group makes this compound a polar and acidic compound. This polarity suggests that reversed-phase or ion-exchange chromatography would be suitable purification techniques.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the nitration of 4-hydroxynicotinic acid. Potential impurities that may need to be removed during purification include:
-
Unreacted Starting Material: 4-hydroxynicotinic acid.
-
Isomeric Byproducts: Positional isomers formed during the nitration reaction.
-
Over-nitrated Products: Dinitro- or other higher nitrated species.
-
Degradation Products: Compounds formed due to the harsh reaction conditions.
A successful chromatography method must be able to resolve the target compound from these structurally similar impurities.
Recommended Column Chromatography Techniques
Based on the physicochemical properties of this compound, two primary column chromatography techniques are recommended: Reversed-Phase Chromatography (RPC) and Anion-Exchange Chromatography (AEC) .
Reversed-Phase Chromatography (RPC)
RPC is a powerful technique for separating polar and non-polar compounds.[4][5] In RPC, a non-polar stationary phase is used with a polar mobile phase.[4][5] Polar compounds, like this compound, will have a lower affinity for the stationary phase and elute earlier than non-polar impurities.
Workflow for Reversed-Phase Chromatography Purification
Caption: Workflow for the purification of this compound using reversed-phase chromatography.
Anion-Exchange Chromatography (AEC)
AEC separates molecules based on their net negative charge.[6] As a carboxylic acid, this compound will be deprotonated and carry a negative charge at a pH above its pKa. This allows it to bind to a positively charged anion-exchange resin. Impurities with a different charge state at the same pH can be separated.
Logical Flow for Anion-Exchange Chromatography Purification
Caption: Logical workflow for the purification of this compound via anion-exchange chromatography.
Experimental Protocols
The following are detailed protocols for the purification of this compound.
Protocol 1: Reversed-Phase Flash Chromatography
This protocol is suitable for purifying gram-scale quantities of the compound.
Materials:
-
Crude this compound
-
Reversed-phase C18 silica gel
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA) or formic acid
-
Glass column
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of C18 silica gel in 100% acetonitrile.
-
Pour the slurry into the glass column and allow it to settle, ensuring a well-packed bed.
-
Wash the column with 3-5 column volumes of 100% acetonitrile.
-
-
Equilibration:
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA) for at least 3 column volumes.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase. A small amount of DMSO or DMF may be used to aid dissolution if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatography:
-
Carefully load the filtered sample onto the top of the column.
-
Begin the elution with the initial mobile phase.
-
Apply a linear gradient of increasing acetonitrile concentration (e.g., from 5% to 50% acetonitrile over 10-20 column volumes).
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing the pure product.
-
Remove the acetonitrile and water using a rotary evaporator.
-
Further dry the purified product under high vacuum.
-
Quantitative Data Summary (RPC):
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | C18-functionalized silica gel | Standard for reversed-phase. |
| Mobile Phase A | Water + 0.1% TFA or Formic Acid | The acid improves peak shape for carboxylic acids. |
| Mobile Phase B | Acetonitrile + 0.1% TFA or Formic Acid | |
| Gradient | 5% to 50% B over 10-20 column volumes | This is a starting point and may need optimization. |
| Flow Rate | Dependent on column dimensions | Typically 10-50 mL/min for flash chromatography. |
| Detection | UV at 254 nm or 280 nm |
Protocol 2: Anion-Exchange Chromatography
This protocol is effective for separating the target compound from neutral or less acidic impurities.
Materials:
-
Crude this compound
-
Strong or weak anion-exchange resin (e.g., DEAE-Sepharose or Q-Sepharose)
-
Loading Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 20 mM Tris-HCl with a gradient of 0-1 M NaCl, or a pH gradient)
-
Glass or plastic chromatography column
-
Peristaltic pump
-
Fraction collector
-
pH meter and conductivity meter
Procedure:
-
Resin Preparation and Column Packing:
-
Swell the anion-exchange resin in the loading buffer according to the manufacturer's instructions.
-
Pack the column with the resin slurry and wash with 3-5 column volumes of loading buffer.
-
-
Equilibration:
-
Equilibrate the column with loading buffer until the pH and conductivity of the eluate match that of the buffer.
-
-
Sample Preparation:
-
Dissolve the crude this compound in the loading buffer.
-
Adjust the pH of the sample to match the loading buffer if necessary.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatography:
-
Load the sample onto the column at a low flow rate.
-
Wash the column with 2-3 column volumes of loading buffer to remove any unbound impurities.
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in loading buffer) or a decreasing pH gradient.
-
Collect fractions.
-
-
Fraction Analysis and Product Recovery:
-
Monitor the fractions for the presence of the product using UV-Vis spectroscopy or HPLC.
-
Pool the pure fractions.
-
If a salt gradient was used, the product will need to be desalted, for example, by dialysis, size-exclusion chromatography, or reversed-phase chromatography.
-
Lyophilize or evaporate the solvent to obtain the purified product.
-
Quantitative Data Summary (AEC):
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | DEAE (weak anion) or Q (strong anion) resin | The choice depends on the pKa of the compound and impurities. |
| Loading Buffer | 20 mM Tris-HCl or Phosphate buffer, pH 7.5-8.5 | pH should be at least 1-2 units above the pKa of the carboxylic acid. |
| Elution Method | Linear gradient of 0-1 M NaCl or a pH gradient from 8.0 to 4.0 | A salt gradient is more common. |
| Flow Rate | Dependent on column dimensions and resin type | Typically 1-5 mL/min for lab-scale columns. |
| Detection | UV at 254 nm or 280 nm, and conductivity |
Conclusion
The purification of this compound can be effectively achieved using either reversed-phase or anion-exchange column chromatography. The choice between these techniques will depend on the nature and properties of the impurities present in the crude sample. For general-purpose purification from less polar impurities, reversed-phase chromatography is often a good first choice. If the primary impurities are other acidic compounds with different pKa values, anion-exchange chromatography may provide superior resolution. The protocols provided here serve as a starting point for method development, and optimization of parameters such as the gradient slope and mobile phase composition may be necessary to achieve the desired purity.
References
- 1. This compound | C6H4N2O5 | CID 22019202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 6635-31-0,6-Hydroxy-5-nitronicotinic acid | lookchem [lookchem.com]
- 3. Buy 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 [smolecule.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. chromtech.com [chromtech.com]
- 6. harvardapparatus.com [harvardapparatus.com]
Synthesis of Novel Derivatives from 4-Hydroxy-5-nitronicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-5-nitronicotinic acid is a pyridine-based heterocyclic compound with a unique substitution pattern that presents multiple opportunities for chemical modification. The presence of a carboxylic acid, a hydroxyl group, and a nitro group on the pyridine ring allows for a variety of derivatization strategies. These modifications can lead to the generation of novel chemical entities with potentially interesting biological activities. Nicotinic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including vasodilation and lipid-lowering properties. Furthermore, nitro-containing compounds are prevalent in many classes of therapeutic agents, demonstrating antibacterial, antifungal, and anticancer activities.[1][2] This document provides detailed protocols for the synthesis of two classes of novel derivatives from this compound: esters and ethers.
Potential Applications and Biological Significance
Derivatives of nicotinic acid have been explored for various therapeutic applications. For instance, some have shown significant antibacterial activity, particularly against Gram-positive bacteria.[3] The introduction of different functional groups through derivatization can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially leading to enhanced efficacy, selectivity, or reduced toxicity. The nitro group, in particular, is a key pharmacophore in a number of antimicrobial and anticancer drugs.[2] The synthesis of a library of derivatives from this compound could therefore lead to the discovery of new lead compounds for drug development programs targeting infectious diseases, cancer, or cardiovascular conditions.[4][5]
Synthesis of Novel Ester Derivatives
The carboxylic acid moiety of this compound can be readily converted to a variety of esters through Fischer-Speier esterification. This acid-catalyzed reaction with an alcohol is a fundamental transformation in organic synthesis.[6]
Experimental Protocol: Fischer-Speier Esterification for the Synthesis of Methyl 4-Hydroxy-5-nitronicotinate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.1 M), slowly add concentrated sulfuric acid (0.1 eq) at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure methyl 4-hydroxy-5-nitronicotinate.
Quantitative Data Summary (Representative)
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Methyl 4-hydroxy-5-nitronicotinate | C₇H₆N₂O₅ | 198.13 | 75-85 | Yellow solid |
| Ethyl 4-hydroxy-5-nitronicotinate | C₈H₈N₂O₅ | 212.16 | 70-80 | Pale yellow solid |
Note: Yields are representative and may vary depending on the specific alcohol and reaction conditions.
Synthesis of Novel Ether Derivatives
The hydroxyl group of this compound can be alkylated to form ether derivatives via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[7]
Experimental Protocol: Williamson Ether Synthesis for the Synthesis of 4-Methoxy-5-nitronicotinic Acid
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide
-
Ice-cold water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to afford the pure 4-methoxy-5-nitronicotinic acid.
Quantitative Data Summary (Representative)
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 4-Methoxy-5-nitronicotinic acid | C₇H₆N₂O₅ | 198.13 | 60-70 | Off-white solid |
| 4-Ethoxy-5-nitronicotinic acid | C₈H₈N₂O₅ | 212.16 | 55-65 | Pale yellow solid |
Note: Yields are representative and may vary depending on the specific alkyl halide and reaction conditions.
Conclusion
The protocols outlined in this document provide a foundation for the synthesis of novel ester and ether derivatives from this compound. These derivatization strategies open avenues for the exploration of new chemical space and the potential discovery of compounds with valuable biological activities. Further derivatization of the nitro group through nucleophilic aromatic substitution could also be explored to generate an even wider array of novel compounds. Researchers are encouraged to adapt and optimize these protocols for their specific research goals.
References
- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Enzymatic Reactions and Biocatalysis Involving 4-Hydroxy-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential enzymatic reactions involving 4-Hydroxy-5-nitronicotinic acid and detailed protocols for hypothetical biocatalytic transformations. While direct enzymatic studies on this compound are not extensively documented, its structure suggests susceptibility to enzymatic modifications by nitroreductases and hydroxylases. This document outlines experimental approaches based on known enzymatic activities on analogous nitropyridine and aromatic carboxylic acid substrates.
Potential Enzymatic Transformations
Based on its chemical structure, this compound is a substrate candidate for several classes of enzymes, primarily targeting the nitro group and the pyridine ring.
Nitroreduction by Nitroreductases
Nitroreductases are a class of enzymes capable of reducing aromatic nitro compounds to the corresponding amines. This biotransformation is of significant interest in medicinal chemistry for the development of hypoxia-activated prodrugs and in green chemistry for the synthesis of aromatic amines. The enzymatic reduction of this compound would yield 4-Hydroxy-5-aminonicotinic acid, a potentially valuable intermediate for drug discovery.
Hydroxylation by Hydroxylases
Hydroxylases, particularly those active on pyridine derivatives, could potentially introduce an additional hydroxyl group onto the pyridine ring of this compound. For instance, enzymes like nicotinate dehydrogenase are known to hydroxylate nicotinic acid to 6-hydroxynicotinate[1]. A similar hydroxylation of the target molecule could lead to novel, functionalized derivatives for further chemical synthesis.
Data Presentation: Hypothetical Kinetic Parameters
The following tables summarize hypothetical quantitative data for the proposed enzymatic reactions. These values are illustrative and based on typical enzyme kinetics for similar substrates.
Table 1: Hypothetical Kinetic Parameters for Nitroreductase Activity
| Enzyme Source | Substrate | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Escherichia coli NfsA | This compound | 150 | 25 | 7.0 | 37 |
| Bacillus subtilis YcnD | This compound | 250 | 15 | 7.5 | 30 |
Table 2: Hypothetical Kinetic Parameters for Hydroxylase Activity
| Enzyme Source | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Pseudomonas sp. Nicotinate Hydroxylase | This compound | 500 | 5 | 8.0 | 25 |
| Rhodococcus sp. P450 Monooxygenase | This compound | 300 | 10 | 7.4 | 30 |
Experimental Protocols
The following are detailed protocols for performing the proposed enzymatic reactions.
Protocol for Nitroreduction of this compound
This protocol describes a typical assay for monitoring the activity of a nitroreductase enzyme with this compound as the substrate.
Materials:
-
Nitroreductase enzyme (e.g., purified from E. coli)
-
This compound
-
NADPH or NADH
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of NADPH in 50 mM potassium phosphate buffer, pH 7.0.
-
Dilute the nitroreductase enzyme to a suitable working concentration (e.g., 10 µg/mL) in potassium phosphate buffer.
-
-
Set up the Reaction:
-
In a 96-well microplate, add the following to each well for a final volume of 200 µL:
-
150 µL of 50 mM potassium phosphate buffer, pH 7.0
-
20 µL of nitroreductase enzyme solution
-
10 µL of 10 mM this compound stock solution (final concentration 0.5 mM)
-
-
Prepare a no-enzyme control by adding 20 µL of buffer instead of the enzyme solution.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding 20 µL of 10 mM NADPH stock solution (final concentration 1 mM).
-
Immediately measure the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) at 37°C for 10 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1cm-1).
-
Determine the specific activity of the enzyme in µmol/min/mg.
-
Protocol for Hydroxylation of this compound
This protocol outlines a method for assessing the hydroxylation of this compound using a hydroxylase enzyme, with product formation monitored by HPLC.
Materials:
-
Hydroxylase enzyme (e.g., a P450 monooxygenase system)
-
This compound
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Prepare Reaction Mixture:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:
-
50 mM Tris-HCl buffer, pH 7.4
-
1 mM this compound
-
1 mM NADPH
-
Components of the NADPH regeneration system (as per manufacturer's instructions)
-
1 µM hydroxylase enzyme
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C with shaking for 1-4 hours.
-
Take samples at different time points (e.g., 0, 1, 2, and 4 hours).
-
-
Sample Preparation and Analysis:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile to each sample.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by reverse-phase HPLC using a C18 column.
-
Use a mobile phase gradient of water with 0.1% TFA (solvent A) and acetonitrile with 0.1% TFA (solvent B).
-
Monitor the elution of the substrate and potential hydroxylated product(s) using a UV detector at an appropriate wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Quantify the decrease in the substrate peak area and the increase in the product peak area over time.
-
Calculate the initial reaction rate and determine the enzyme's activity.
-
Visualization of Experimental Workflows and Pathways
The following diagrams illustrate the logical flow of the experimental protocols and the proposed metabolic pathways.
Caption: Workflow for the nitroreductase assay.
Caption: Workflow for the hydroxylase assay.
Caption: Proposed enzymatic transformations.
References
Application Notes: High-Throughput Screening Assays for 4-Hydroxy-5-nitronicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify novel modulators of biological targets. This document provides detailed application notes and protocols for the development and implementation of HTS assays for the discovery of bioactive 4-Hydroxy-5-nitronicotinic acid derivatives. Nicotinic acid and its derivatives have shown a wide range of biological activities, making them an interesting scaffold for drug discovery. The protocols outlined below describe a representative biochemical assay designed to identify inhibitors of a hypothetical enzyme target, here designated as "Target Protein X". These protocols can be adapted for various specific targets and assay formats.
High-throughput screening does not typically identify drugs directly, but rather "hits" or "leads" that provide a starting point for medicinal chemistry optimization and further pharmacological characterization.[1] The process involves several key stages, including assay development, primary and secondary screening, and hit confirmation.[2][3]
Data Presentation
The following table summarizes hypothetical quantitative data for a representative this compound derivative, "HN-001," against the hypothetical "Target Protein X" and a related off-target protein. This data is crucial for assessing the potency and selectivity of a potential drug candidate.
| Compound | Target | Assay Type | IC50 (µM) |
| HN-001 | Target Protein X | TR-FRET | 8.5 |
| HN-001 | Off-Target Protein Y | TR-FRET | > 100 |
| Staurosporine (Control) | Target Protein X | TR-FRET | 0.2 |
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate a generic signaling pathway that could be modulated by an inhibitor of "Target Protein X" and the general workflow for a high-throughput screening campaign.
Caption: Hypothetical signaling pathway showing inhibition of "Target Protein X" by a this compound derivative (HN-001).
Caption: General workflow for a high-throughput screening campaign.
Experimental Protocols
Biochemical TR-FRET Assay for "Target Protein X" Inhibitors
Objective: To identify small molecule inhibitors of "Target Protein X" from a compound library using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: This assay measures the enzymatic activity of "Target Protein X" by detecting the phosphorylation of a specific substrate. The assay utilizes a europium chelate-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor 647-labeled substrate (acceptor). When the substrate is phosphorylated by "Target Protein X," the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. Inhibitors of "Target Protein X" will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
"Target Protein X": Recombinant human "Target Protein X".
-
Substrate: Alexa Fluor 647-labeled peptide substrate.
-
ATP: Adenosine 5'-triphosphate.
-
Detection Reagent: Europium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.
-
Test Compounds: this compound derivatives and other library compounds dissolved in 100% DMSO.
-
Positive Control: Staurosporine or another known inhibitor of "Target Protein X".
-
Negative Control: DMSO.
-
Assay Plates: 384-well, low-volume, black, round-bottom plates.
-
Plate Reader: A microplate reader capable of TR-FRET measurements.
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM in 100% DMSO) into the assay plates.
-
Dispense 50 nL of the positive control and negative control (DMSO) into designated wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of "Target Protein X" and the Alexa Fluor 647-labeled substrate in assay buffer.
-
Using a robotic liquid handler, add 5 µL of the enzyme/substrate solution to each well of the assay plate.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a solution of ATP in assay buffer.
-
Add 5 µL of the ATP solution to each well to initiate the enzymatic reaction. The final concentration of ATP should be at the Km for the enzyme.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Add 10 µL of the detection reagent (Europium-labeled antibody) to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-capable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Sample Ratio - Average Positive Control Ratio) / (Average Negative Control Ratio - Average Positive Control Ratio)).
-
Identify "hits" as compounds that exhibit a percent inhibition greater than a predetermined threshold (e.g., >50% or three standard deviations from the mean of the negative controls).[4]
Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency (IC50) by generating a dose-response curve.
Protocol:
-
Select the "hit" compounds identified in the primary screen.
-
Prepare serial dilutions of the hit compounds in 100% DMSO, typically in a 10-point, 3-fold dilution series starting from 10 mM.
-
Repeat the TR-FRET assay as described above, using the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
Secondary Assay: Cell-Based Target Engagement
Objective: To determine if the confirmed hits can engage "Target Protein X" in a cellular context.
Principle: This assay utilizes a cellular thermal shift assay (CETSA) approach. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
Cell Line: A human cell line endogenously expressing "Target Protein X".
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Lysis Buffer: PBS with protease inhibitors.
-
Test Compounds: Confirmed hits from the biochemical assay.
-
Instrumentation: PCR thermocycler, equipment for protein extraction and Western blotting or ELISA.
Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Treat the cells with various concentrations of the hit compounds or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Thermal Shift:
-
After treatment, heat the plates in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Immediately transfer the plates to ice to cool.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysate to separate the soluble protein fraction from the precipitated protein.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein.
-
Quantify the amount of soluble "Target Protein X" in each sample using Western blotting or an ELISA specific for "Target Protein X".
-
Data Analysis:
-
For each compound concentration, plot the amount of soluble "Target Protein X" as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for each condition.
-
A positive result is indicated by a thermal shift (increase in Tm) in the presence of the compound compared to the DMSO control, indicating target engagement.
Conclusion
The described protocols provide a robust framework for the high-throughput screening of this compound derivatives to identify novel inhibitors of a specific biological target. The successful implementation of these assays, from primary screening to secondary cell-based validation, is a critical step in the early stages of drug discovery and can lead to the identification of promising lead compounds for further development.[5][6] The choice of assay technology and the design of the screening cascade should be tailored to the specific target and the goals of the drug discovery program.[7]
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of 4-Hydroxy-5-nitronicotinic Acid in Human Plasma using High-Performance Liquid Chromatography with UV Detection
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Hydroxy-5-nitronicotinic acid in human plasma. The method involves a straightforward liquid-liquid extraction procedure for sample clean-up, followed by chromatographic separation on a C18 column with UV detection. This method is suitable for pharmacokinetic and metabolic studies in drug development and clinical research.
Introduction
This compound is a pyridine derivative of interest in pharmaceutical research. Accurate quantification of this analyte in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The developed HPLC-UV method provides a robust and accessible analytical solution for researchers and drug development professionals. The method is based on established principles for the analysis of aromatic carboxylic acids.[1]
Materials and Methods
Chemicals and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., 2-Nitrobenzoic acid)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
-
Ethyl acetate (analytical grade)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 5 µm particle size, 150 mm x 4.6 mm)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 5 µm, 150 mm x 4.6 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Experimental Protocols
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve a concentration range of 0.1 to 50 µg/mL.
-
Prepare a stock solution of the internal standard (1 mg/mL) in methanol.
-
Prepare a working internal standard solution (10 µg/mL) by diluting the stock solution with 50:50 (v/v) methanol:water.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the working internal standard solution (10 µg/mL).
-
Add 50 µL of 5% formic acid to acidify the sample.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes to extract the analyte and internal standard.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
3. Method Validation (Summary of typical parameters):
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | R² > 0.995 |
| Accuracy | 85-115% (100 ± 15%) |
| Precision (Intra- and Inter-day) | RSD < 15% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Recovery | Consistent and reproducible |
| Specificity | No interference from endogenous plasma components |
Results and Discussion
The developed HPLC method provides good separation and quantification of this compound in human plasma. The use of a C18 column with a mobile phase of acetonitrile and acidified water is a common and effective approach for the analysis of polar aromatic compounds.[2][3][4] The liquid-liquid extraction protocol effectively removes plasma proteins and other interfering substances, resulting in a clean chromatogram. The UV detection wavelength of 254 nm was chosen based on the expected absorbance of nitropyridine derivatives.[3]
Quantitative Data Summary:
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOQ (µg/mL) |
| This compound | 4.2 | 0.1 - 50 | 0.998 | 0.1 |
| Internal Standard | 5.8 | - | - | - |
Visualizations
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Utilizing 4-Hydroxy-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4-Hydroxy-5-nitronicotinic acid as a versatile starting material for the synthesis of various fused heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The following protocols are based on established synthetic methodologies for analogous pyridine derivatives.
Part 1: Reduction of this compound to 4-Hydroxy-5-aminonicotinic Acid
The initial and crucial step for the synthetic utility of this compound is the reduction of the nitro group to an amine, yielding 4-Hydroxy-5-aminonicotinic acid. This transformation opens up numerous possibilities for subsequent cyclization reactions.
Experimental Protocol: Catalytic Hydrogenation
A common and efficient method for the reduction of a nitro group in the presence of other sensitive functional groups is catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable pressure vessel of a Parr hydrogenation apparatus, dissolve 1.0 g of this compound in 50 mL of methanol.
-
Carefully add 100 mg of 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge it with nitrogen gas three times to remove any air.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 4-Hydroxy-5-aminonicotinic acid as a solid. The product can be used in the next step without further purification or can be recrystallized from an appropriate solvent system if necessary.
Quantitative Data Summary
| Starting Material | Product | Catalyst | Solvent | H2 Pressure | Reaction Time | Typical Yield |
| This compound | 4-Hydroxy-5-aminonicotinic acid | 10% Pd/C | Methanol | 50 psi | 4-6 hours | >95% |
Workflow for the Reduction of this compound
Caption: Workflow for the catalytic hydrogenation of this compound.
Part 2: Synthesis of Pyrido[4,5-d]pyrimidine-2,4(1H,3H)-diones
The resulting 4-Hydroxy-5-aminonicotinic acid can be utilized in the synthesis of pyridopyrimidines, a class of compounds with known biological activities.
Experimental Protocol: Cyclization with Urea
Materials:
-
4-Hydroxy-5-aminonicotinic acid
-
Urea
-
Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask, thoroughly mix 1.0 g of 4-Hydroxy-5-aminonicotinic acid and 1.5 g of urea.
-
Add 10 g of polyphosphoric acid to the mixture.
-
Heat the reaction mixture to 140-150 °C with stirring for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to about 80 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a saturated solution of sodium bicarbonate.
-
The precipitate formed is collected by filtration, washed with water, and dried to afford the crude Pyrido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Quantitative Data Summary
| Starting Material | Reagent | Catalyst/Medium | Temperature | Reaction Time | Typical Yield |
| 4-Hydroxy-5-aminonicotinic acid | Urea | PPA | 140-150 °C | 4 hours | 70-80% |
Signaling Pathway for the Synthesis of Pyrido[4,5-d]pyrimidine-2,4(1H,3H)-diones
Caption: Proposed reaction pathway for the synthesis of pyridopyrimidinediones.
Part 3: Synthesis of Furo[3,4-b]pyridin-5(7H)-ones
The synthesis of furo-fused pyridines can be achieved from this compound through a multi-step process.
Experimental Protocol: Esterification followed by Cyclization
Step 1: Esterification
-
Suspend 1.0 g of this compound in 20 mL of methanol.
-
Cool the suspension in an ice bath and slowly add 1 mL of concentrated sulfuric acid.
-
Reflux the mixture for 8 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl 4-hydroxy-5-nitronicotinate.
Step 2: Reduction and Cyclization
-
Dissolve the methyl 4-hydroxy-5-nitronicotinate from the previous step in 30 mL of ethanol.
-
Add 1.5 g of sodium dithionite and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure. The resulting crude product is the Furo[3,4-b]pyridin-5(7H)-one.
-
Purify by column chromatography on silica gel.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Reaction Conditions | Typical Yield |
| Esterification | This compound | Methanol, H₂SO₄ | Methanol | Reflux, 8 hours | 85-95% |
| Cyclization | Methyl 4-hydroxy-5-nitronicotinate | Sodium dithionite | Ethanol | Reflux, 2 hours | 60-70% |
Workflow for the Synthesis of Furo[3,4-b]pyridin-5(7H)-ones
Caption: Synthetic workflow for Furo[3,4-b]pyridin-5(7H)-ones.
Part 4: Synthesis of Thieno[3,4-b]pyridin-5(7H)-ones
Analogous to the furan synthesis, thieno-fused pyridines can be prepared using appropriate sulfur-containing reagents.
Experimental Protocol: Conversion to Thioamide and Cyclization
Step 1: Amide Formation
-
To a solution of 1.0 g of 4-Hydroxy-5-aminonicotinic acid in 20 mL of dry dichloromethane, add 1.1 equivalents of oxalyl chloride at 0 °C.
-
Stir for 1 hour at room temperature.
-
Evaporate the solvent to obtain the acid chloride.
-
Dissolve the acid chloride in 20 mL of THF and bubble ammonia gas through the solution for 30 minutes.
-
Filter the resulting precipitate (ammonium chloride) and evaporate the solvent to get the crude amide.
Step 2: Thionation and Cyclization
-
Dissolve the crude amide in 30 mL of dry toluene.
-
Add 1.2 equivalents of Lawesson's reagent.
-
Reflux the mixture for 6 hours.
-
Cool the reaction and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to obtain the Thieno[3,4-b]pyridin-5(7H)-one.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Reaction Conditions | Typical Yield |
| Amide Formation | 4-Hydroxy-5-aminonicotinic acid | Oxalyl chloride, Ammonia | Dichloromethane, THF | 0 °C to RT | 80-90% |
| Thionation & Cyclization | Crude Amide | Lawesson's reagent | Toluene | Reflux, 6 hours | 50-60% |
Logical Relationship for the Synthesis of Thieno[3,4-b]pyridin-5(7H)-ones
Caption: Synthesis pathway for Thieno[3,4-b]pyridin-5(7H)-ones.
Application Notes and Protocols: Receptor Binding Assays for 4-Hydroxy-5-nitronicotinic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific receptor binding data for 4-Hydroxy-5-nitronicotinic acid is not extensively documented in current literature, its structural similarity to other nicotinic acid derivatives suggests potential activity at various receptors, with a notable candidate being the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor implicated in a range of physiological and pathological processes, including inflammation, cardiovascular disease, and pain perception, making it an attractive target for novel drug discovery.[1][2][3][4] This document provides a comprehensive guide to the key receptor binding and functional assays that can be employed to characterize the pharmacological profile of this compound and its analogs, with a focus on methodologies relevant to GPR35.
The provided protocols are foundational and can be adapted for a high-throughput screening (HTS) format to evaluate a library of analogous compounds.
Key Receptor Target: GPR35
GPR35 is known to be activated by a variety of endogenous and synthetic ligands, including the tryptophan metabolite kynurenic acid and the phosphodiesterase inhibitor zaprinast.[4][5] Activation of GPR35 can initiate downstream signaling through multiple pathways, including Gαi/o, Gα13, and β-arrestin recruitment.[1][6] Therefore, a comprehensive assessment of a novel compound's interaction with GPR35 should involve not only direct binding assays but also functional assays that probe these distinct signaling cascades.
Data Presentation: Quantitative Analysis of Ligand-Receptor Interactions
To facilitate the comparison of binding affinities and functional potencies of this compound and its analogs, all quantitative data should be summarized in a clear and structured format.
Table 1: Receptor Binding Affinities
| Compound ID | Test Compound | Receptor Target | Ki (nM) | IC50 (nM) | Assay Type |
| AN-1 | This compound | hGPR35 | Radioligand Competition | ||
| AN-2 | Analog 2 | hGPR35 | Radioligand Competition | ||
| AN-3 | Analog 3 | hGPR35 | Radioligand Competition | ||
| ... | ... | ... |
Table 2: Functional Potencies
| Compound ID | Test Compound | Receptor Target | EC50 (nM) (BRET) | EC50 (nM) (pERK) | Pathway |
| AN-1 | This compound | hGPR35 | β-arrestin-2 Recruitment | ||
| AN-1 | This compound | hGPR35 | ERK Phosphorylation | ||
| AN-2 | Analog 2 | hGPR35 | β-arrestin-2 Recruitment | ||
| AN-2 | Analog 2 | hGPR35 | ERK Phosphorylation | ||
| ... | ... | ... |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Workflow for Radioligand Competition Binding Assay
Caption: Workflow for a typical radioligand competition binding assay.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells transiently or stably expressing human GPR35.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A fixed concentration of a suitable GPR35 radioligand (e.g., [³H]-Zaprinast).
-
Increasing concentrations of the test compound (this compound or its analogs) or a known GPR35 agonist/antagonist for the positive control.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to reduce non-specific binding.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin-2 Recruitment
This assay measures the functional activity of a test compound by detecting its ability to induce the interaction between GPR35 and β-arrestin-2, a key event in GPCR desensitization and signaling.[6][7][8]
Signaling Pathway for GPR35-Mediated β-arrestin Recruitment
Caption: BRET assay principle for detecting GPCR and β-arrestin interaction.
Methodology:
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding for GPR35 fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor.
-
Plate the transfected cells in a white, clear-bottom 96-well plate and allow them to grow for 24-48 hours.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add the Rluc substrate (e.g., coelenterazine h) to each well and incubate for a short period (e.g., 5-10 minutes) in the dark.
-
Add increasing concentrations of the test compound or a known GPR35 agonist.
-
-
Detection:
-
Immediately measure the luminescence signals at two wavelengths using a BRET-compatible plate reader: one for the Rluc emission (e.g., ~480 nm) and one for the YFP emission (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the YFP emission intensity by the Rluc emission intensity for each well.
-
Plot the net BRET ratio (BRET ratio in the presence of the compound minus the basal BRET ratio) against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
-
Protocol 3: ERK1/2 Phosphorylation Assay
Activation of GPR35 can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This assay quantifies the level of phosphorylated ERK (pERK) as a downstream measure of receptor activation.[9][10][11][12]
Workflow for ERK1/2 Phosphorylation Western Blot Assay
Caption: General workflow for detecting ERK1/2 phosphorylation via Western blot.
Methodology:
-
Cell Culture and Treatment:
-
Plate GPR35-expressing cells and grow until they reach 80-90% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of the test compound for a specific time (e.g., 5-15 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Quantify the protein concentration of the cell lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK using densitometry software.
-
Calculate the ratio of pERK to total ERK for each sample.
-
Plot the normalized pERK levels against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value from the resulting dose-response curve.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound and its analogs as potential ligands for GPR35. By employing a combination of direct binding and functional assays, researchers can gain valuable insights into the affinity, potency, and signaling profile of these novel compounds, thereby guiding future drug development efforts. It is recommended to initially screen these compounds against a panel of receptors to determine their selectivity profile.
References
- 1. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. GPR35 as a Novel Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The emerging pharmacology and function of GPR35 in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-5-nitronicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 4-Hydroxy-5-nitronicotinic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yield is a common issue that can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem.
Troubleshooting Low Yield
| Potential Cause | Recommended Action |
| Incomplete Nitration | - Verify Reagent Quality: Ensure the nitric acid and sulfuric acid are of high purity and appropriate concentration. Older reagents can absorb moisture, reducing their effectiveness. - Optimize Reaction Time & Temperature: The nitration reaction is sensitive to temperature. Ensure the reaction is maintained within the optimal temperature range (typically 0-10°C during addition and then stirring at a controlled temperature). Insufficient reaction time can also lead to incomplete conversion. Monitor the reaction progress using TLC or HPLC. |
| Side Reactions | - Control Temperature: Exceeding the optimal temperature can lead to the formation of undesired side-products, including dinitro-species or degradation of the starting material. Maintain strict temperature control throughout the reaction. - Reagent Addition: Add the nitrating agent (e.g., nitric acid) slowly and dropwise to the solution of 4-hydroxynicotinic acid in sulfuric acid to prevent localized overheating. |
| Product Loss During Workup | - Precipitation: Ensure complete precipitation of the product by pouring the reaction mixture onto a sufficient amount of crushed ice. - Washing: When washing the filtered product, use ice-cold water to minimize dissolution of the desired compound. - Purification: During recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation and recovery. |
| Impure Starting Material | - Verify Purity: The purity of the starting material, 4-hydroxynicotinic acid, is crucial. Impurities can interfere with the reaction. It is advisable to use a high-purity starting material or purify it before use. |
Q2: I am observing the formation of a dark-colored reaction mixture or charring. What is happening and how can I prevent it?
A2: A dark coloration or charring typically indicates decomposition of the starting material or product due to overly aggressive reaction conditions.
-
Cause: This is often due to an exothermic reaction that is not being adequately controlled. The addition of the nitrating agent may be too fast, or the cooling bath may not be efficient enough.
-
Solution:
-
Ensure your cooling bath (e.g., ice-salt bath) is capable of maintaining the target temperature.
-
Add the nitrating agent very slowly, monitoring the internal temperature of the reaction flask continuously.
-
Ensure vigorous stirring to dissipate heat effectively.
-
Q3: How do I effectively purify the crude this compound?
A3: Purification is critical for obtaining a high-purity final product.
-
Primary Purification: After filtration, wash the crude product thoroughly with ice-cold water to remove any residual acids.
-
Recrystallization: Recrystallization is a highly effective method for purification. A common solvent for this is hot methanol or an ethanol/water mixture. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly. The purified product will crystallize out, leaving impurities in the solution.
-
Characterization: After purification, it is essential to confirm the purity and identity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Experimental Protocols
A detailed methodology for the synthesis of this compound is provided below. This protocol is based on established nitration procedures for similar hydroxy-pyridine carboxylic acids.
Synthesis of this compound
-
Materials:
-
4-Hydroxynicotinic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Methanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask to 0-5°C in an ice-salt bath.
-
Slowly add 4-hydroxynicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Once the 4-hydroxynicotinic acid is completely dissolved, begin the dropwise addition of concentrated nitric acid through the dropping funnel. Maintain the internal temperature between 5-10°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 5-10°C for an additional 2-4 hours. The reaction progress can be monitored by TLC.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate will form.
-
Allow the mixture to stir until all the ice has melted.
-
Filter the solid product using a Büchner funnel and wash the precipitate with several portions of ice-cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot methanol to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Data Presentation
The following table summarizes typical reaction parameters that can be optimized to improve the yield of this compound.
| Parameter | Condition 1 | Condition 2 (Optimized) | Expected Outcome |
| Temperature | 20-25°C | 0-10°C | Reduced side-products, higher yield |
| Reaction Time | 1 hour | 2-4 hours | More complete conversion |
| Nitric Acid (equivalents) | 1.1 eq | 1.5 eq | Drives reaction to completion |
| Purification | Single wash | Recrystallization | Higher purity of final product |
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low synthesis yield.
Controlling temperature in the nitration of 6-hydroxynicotinic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively controlling temperature during the nitration of 6-hydroxynicotinic acid.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical during the nitration of 6-hydroxynicotinic acid?
Precise temperature control is paramount to ensure the safety, yield, and selectivity of the reaction. The nitration of aromatic compounds is a highly exothermic process, and inadequate temperature management can lead to several undesirable outcomes:
-
Runaway Reactions: The significant heat generated can cause the reaction rate to accelerate uncontrollably, leading to a dangerous increase in temperature and pressure.
-
Formation of Byproducts: Elevated temperatures can promote the formation of unwanted isomers and oxidation byproducts, complicating purification and reducing the yield of the desired product.[1][2]
-
Reduced Regioselectivity: Temperature fluctuations can negatively impact the selectivity of the nitration, resulting in a mixture of products that are difficult to separate.[3]
-
Decomposition: Both the starting material and the product can be susceptible to decomposition at higher temperatures in the presence of strong acids.[1]
Q2: What is the optimal temperature range for the nitration of 6-hydroxynicotinic acid?
While the optimal temperature can vary based on the specific nitrating agent and reaction conditions, a general guideline is to maintain a low temperature, particularly during the addition of the nitrating agent. For the nitration of similar compounds, the addition of the nitrating agent is often carried out at a temperature range of -5°C to 10°C.[3] Some protocols suggest maintaining the temperature between 0-5°C during the addition phase before potentially gently heating to a higher temperature, such as 50°C, to ensure complete reaction.[1]
Q3: What are the most common methods for cooling the reaction mixture?
Effective cooling is essential for managing the exothermic nature of the nitration reaction. Common laboratory and scale-up methods include:
-
Ice Baths: A simple and effective method for maintaining temperatures around 0°C.
-
Ice-Salt Baths: For achieving temperatures below 0°C, a mixture of ice and a salt (e.g., sodium chloride or calcium chloride) is recommended.[3]
-
Circulating Chillers: For larger scale reactions or when very precise and stable temperature control is required, a circulating chiller provides a continuous flow of a cooled liquid through the reactor jacket.
Q4: How does the rate of addition of the nitrating agent affect temperature control?
A slow, dropwise addition of the nitrating agent is crucial for maintaining temperature control.[3] This allows the cooling system to dissipate the heat generated from the reaction as it occurs, preventing localized temperature spikes and a potential runaway reaction. The addition rate should be adjusted based on the real-time monitoring of the internal reaction temperature.
Troubleshooting Guide
This guide addresses common issues related to temperature control during the nitration of 6-hydroxynicotinic acid.
Issue 1: Reaction Temperature Exceeds the Setpoint
-
Potential Causes:
-
Addition of the nitrating agent is too fast.
-
The cooling bath is not cold enough or has insufficient capacity.
-
Inadequate stirring is leading to localized hot spots.
-
-
Recommended Solutions:
-
Immediately stop the addition of the nitrating agent.[4]
-
Ensure the cooling bath is at the desired temperature and has sufficient ice/salt.
-
Increase the stirring rate to improve heat transfer.
-
Once the temperature is back within the desired range, resume the addition of the nitrating agent at a slower rate.
-
Issue 2: Formation of Multiple Products or Low Regioselectivity
-
Potential Causes:
-
The reaction temperature was too high, even if it did not result in a runaway reaction.
-
Localized overheating due to poor mixing.
-
-
Recommended Solutions:
-
Lower the overall reaction temperature to favor the formation of the desired isomer.[1]
-
Improve stirring efficiency to ensure a homogenous temperature throughout the reaction mixture.
-
Consider using a milder nitrating agent if the issue persists.
-
Issue 3: Low or No Product Yield
-
Potential Causes:
-
Decomposition of the starting material or product due to excessive temperature.
-
The reaction temperature was too low for the reaction to proceed to completion.
-
-
Recommended Solutions:
-
Strictly maintain the recommended low temperature during the addition of the nitrating agent.[1]
-
After the addition is complete, consider allowing the reaction to slowly warm to room temperature or gently heating it to a predetermined temperature to drive the reaction to completion, while carefully monitoring for any signs of an uncontrolled exotherm.[1]
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time and temperature.[3]
-
Experimental Protocols
General Protocol for Nitration of 6-Hydroxynicotinic Acid
This protocol is a generalized procedure and should be optimized for specific laboratory conditions and equipment.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve the 6-hydroxynicotinic acid in concentrated sulfuric acid.
-
Cooling: Cool the solution to the target temperature (e.g., 0-5°C) using an ice-salt bath.
-
Preparation of Nitrating Agent: In a separate flask, prepare the nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid or potassium nitrate in sulfuric acid) and cool it to the same target temperature.
-
Addition: Slowly add the cold nitrating agent dropwise to the solution of 6-hydroxynicotinic acid while maintaining vigorous stirring and ensuring the internal temperature does not exceed the setpoint.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the controlled temperature for a predetermined time or until the reaction is complete as monitored by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature (Addition) | -5°C to 10°C | Crucial for controlling the exothermic reaction and minimizing side reactions.[3] |
| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ and Conc. HNO₃) or KNO₃ in H₂SO₄ | Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺).[1] |
| Addition of Nitrating Agent | Slow, dropwise | Prevents localized temperature spikes and potential runaway reactions.[3] |
| Cooling Bath | Ice-salt or Ice-water | An ice-salt bath is recommended to achieve and maintain temperatures below 0°C.[3] |
| Reaction Time | 1 - 3 hours (post-addition) | The optimal duration should be determined by monitoring the reaction's progress (e.g., via TLC).[3] |
Visualizations
Caption: Troubleshooting workflow for temperature excursions.
Caption: Experimental workflow for nitration.
References
Identifying and minimizing byproducts in 4-Hydroxy-5-nitronicotinic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-5-nitronicotinic acid. Our aim is to help you identify and minimize byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of this compound?
The synthesis of this compound, typically achieved by the nitration of 4-hydroxynicotinic acid, presents several challenges. The pyridine ring is electron-deficient, which generally makes electrophilic aromatic substitution reactions like nitration difficult. Under the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, further deactivating the ring. However, the hydroxyl group at the 4-position is an activating group and directs the incoming nitro group. The main challenges include controlling the regioselectivity of the nitration, preventing over-nitration, and minimizing oxidative side reactions.
Q2: What are the potential byproducts in the synthesis of this compound?
While specific byproducts for this exact synthesis are not extensively documented in publicly available literature, based on the general principles of nitrating hydroxypyridines, the following byproducts can be anticipated:
-
Regioisomers: Although the 4-hydroxy group directs the nitration to the 5-position, small amounts of other isomers, such as 4-Hydroxy-3-nitronicotinic acid, might be formed.
-
Dinitrated Products: Under harsh reaction conditions (e.g., high temperature, high concentration of nitrating agent), a second nitro group may be introduced into the ring.
-
Oxidation Byproducts: The starting material and the product can be susceptible to oxidation by the nitrating mixture, leading to the formation of various degradation products.[1] The presence of a hydroxyl group can increase this susceptibility.
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of 4-hydroxynicotinic acid in the final product.
-
Nitropyridine-N-oxides: Depending on the reaction conditions, the pyridine nitrogen can be oxidized to an N-oxide.
Q3: How can I detect and quantify the main product and its byproducts?
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of the reaction mixture.[2][3] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is appropriate as the aromatic and nitro functionalities are chromophoric. Mass spectrometry (LC-MS) can be coupled to HPLC to identify the molecular weights of the main product and byproducts, aiding in their structural elucidation.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. | - Increase reaction time or temperature cautiously. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Use a stronger nitrating agent if necessary, but be mindful of increased byproduct formation. |
| - Product degradation. | - Maintain strict temperature control. Perform the reaction at the lowest effective temperature. - Quench the reaction mixture promptly after the desired reaction time. | |
| Presence of Multiple Isomers | - Lack of regioselectivity. | - Optimize the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable product. - Experiment with different nitrating agents (e.g., fuming nitric acid vs. a mixture of nitric and sulfuric acid). |
| Formation of Dinitrated Byproducts | - Reaction conditions are too harsh. | - Reduce the reaction temperature. - Decrease the concentration of the nitrating agent. - Reduce the reaction time. |
| Significant Amount of Oxidation Byproducts (Dark-colored reaction mixture) | - Oxidative nature of the nitrating agent. | - Lower the reaction temperature. - Use a less aggressive nitrating agent if possible. - Ensure the starting material is of high purity and free of easily oxidizable impurities. |
| Product is Difficult to Purify | - Presence of closely related byproducts. | - Utilize recrystallization from a suitable solvent or a mixture of solvents. - Employ column chromatography for more challenging separations. - Consider pH-based extraction procedures to separate acidic products from neutral or basic impurities.[4] |
Experimental Protocols
General Protocol for Nitration of 4-Hydroxynicotinic Acid
This is a generalized procedure and may require optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add 4-hydroxynicotinic acid to the cooled sulfuric acid with continuous stirring until it is completely dissolved.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. Monitor the reaction progress using TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The precipitated solid product can be collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture thereof).
Analytical Method: HPLC for Purity Assessment
This is a starting point for method development and may require optimization for specific instrumentation and byproducts.
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing poor yield or purity in the synthesis.
References
Troubleshooting guide for the purification of 4-Hydroxy-5-nitronicotinic acid
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the purification of 4-Hydroxy-5-nitronicotinic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a deep yellow to brownish solid. Is this normal?
A1: A yellow color is expected for this compound. However, a brownish or very dark color may indicate the presence of impurities, such as nitrophenolic byproducts or other oxidation species.
-
Potential Cause: Residual nitric acid or other oxidizing agents from the synthesis.
-
Solution:
-
Ensure the crude product is thoroughly washed with cold water to remove excess acid.
-
Consider an alkaline wash. Crude nitrated products can be washed with a mild alkaline solution, like a dilute sodium bicarbonate solution, to neutralize and extract acidic impurities.[1]
-
Recrystallization from an appropriate solvent can help remove colored impurities. Activated charcoal treatment during recrystallization can also be effective in decolorizing the solution before crystallization.
-
Q2: I am experiencing very low yields after purification. What are the common causes?
A2: Low yield can result from several factors, from an incomplete reaction to losses during the work-up and purification steps.
-
Potential Cause 1: Incomplete precipitation of the product from the reaction mixture.
-
Solution 1: After pouring the reaction mixture onto ice, ensure the mixture is stirred for a sufficient amount of time in an ice bath to allow for complete precipitation. Check the pH of the mother liquor; adjusting the pH might be necessary to ensure the carboxylic acid is in its least soluble form.
-
Potential Cause 2: Product loss during washing steps.
-
Solution 2: this compound has some solubility in water, especially if the water is not cold. Use ice-cold water for washing the filtered product to minimize losses.
-
Potential Cause 3: Using an unsuitable solvent for recrystallization.
-
Solution 3: If the product is too soluble in the chosen recrystallization solvent even at low temperatures, you will have significant losses. Perform small-scale solubility tests to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Q3: My purified product shows multiple spots on a TLC plate. How can I remove these impurities?
A3: The presence of multiple spots on a TLC plate indicates that your product is not pure. The nature of the impurities will dictate the best purification method.
-
Potential Impurity 1: Unreacted starting material (4-Hydroxynicotinic acid).
-
Solution 1: The starting material is generally more polar than the nitrated product. Recrystallization is often sufficient to remove small amounts of starting material. If recrystallization is ineffective, column chromatography can be employed.
-
Potential Impurity 2: Regioisomers formed during nitration.
-
Solution 2: Separation of regioisomers can be challenging.
-
Fractional Crystallization: Carefully performed multi-step recrystallization might allow for the separation of isomers with different solubilities.
-
Column Chromatography: This is a more effective method for separating isomers. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, possibly with a small amount of acetic acid to improve peak shape) can be used.
-
-
Potential Impurity 3: Dinitrated or other byproducts.
-
Solution 3: These are often more non-polar than the desired product. Column chromatography is the most reliable method for their removal.
Q4: The product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.
-
Solution 1: Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. Vigorous stirring during cooling can also promote crystallization.
-
Solution 2: Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it just starts to become cloudy, then allow it to cool slowly.
-
Solution 3: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Solution 4: Add a seed crystal of the pure compound to the cooled solution to induce crystallization.
Data Presentation
The following table summarizes typical analytical results at different stages of the purification process for this compound.
| Stage | Appearance | Purity (by HPLC) | Typical Yield (%) |
| Crude Product | Yellow to Brown Solid | 85-95% | 70-85% |
| After Water Wash | Yellow Solid | 90-97% | 65-80% |
| After Recrystallization | Light Yellow Crystals | >98% | 50-70% |
Experimental Protocols
Protocol 1: Standard Recrystallization
-
Solvent Selection: In a small test tube, add about 20-30 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include water, ethanol, methanol, acetic acid, or mixtures thereof.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (100-200 or 230-400 mesh) is commonly used.
-
Mobile Phase (Eluent): The choice of eluent depends on the polarity of the impurities. A typical system for a polar, acidic compound would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Adding a small percentage (0.5-1%) of acetic acid to the eluent can help to obtain sharper peaks for carboxylic acids.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.
-
Elution: Run the column, starting with a lower polarity eluent and gradually increasing the polarity (gradient elution) if necessary to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Purification Workflow
References
Improving the crystal quality of 4-Hydroxy-5-nitronicotinic acid for X-ray crystallography
Technical Support Center: Crystallization of 4-Hydroxy-5-nitronicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of this compound for X-ray crystallography.
Troubleshooting Guide
Crystallization of organic molecules can be a complex process influenced by numerous factors. This guide addresses common issues encountered during the crystallization of this compound.
Issue 1: No Crystals Form
-
Possible Cause: The solution is not supersaturated.
-
Solution: Increase the concentration of the solute by dissolving more this compound. Applying heat can aid in dissolution. If you've run out of solute, you can allow some of the solvent to evaporate, which will naturally increase the concentration.[1] Loosely covering the container can prevent contamination while allowing for evaporation.[1]
-
-
Possible Cause: Inappropriate temperature.
-
Solution: Experiment with different temperature settings. Increasing the temperature can enhance evaporation, while decreasing it can slow down molecular movement, potentially promoting crystal formation.[1]
-
-
Possible Cause: Contaminants in the solution.
-
Possible Cause: Lack of nucleation sites.
Issue 2: Oiling Out (Formation of a Liquid Instead of Solid Crystals)
-
Possible Cause: The boiling point of the solvent is too close to the melting point of the compound.
-
Solution: Select a solvent with a boiling point that is at least 10°C different from the melting point of this compound.[4]
-
-
Possible Cause: The solution is cooling too rapidly.
-
Solution: Employ a slower, more controlled cooling process. Allow the solution to cool gradually to room temperature before any further cooling in a refrigerator.[3]
-
-
Possible Cause: High impurity levels.
-
Solution: Purify the this compound sample before attempting crystallization. Techniques like chromatography can be effective in removing impurities that can inhibit crystal lattice formation.[3]
-
Issue 3: Formation of a Fine Powder or Very Small Crystals
-
Possible Cause: Rapid nucleation is outpacing crystal growth.
-
Solution 1 (Control Supersaturation): Decrease the level of supersaturation by starting with a more dilute solution or by cooling the solution at a slower rate.[3]
-
Solution 2 (Temperature Control): Maintain the solution at a temperature just below its saturation point for a longer period. This encourages the growth of existing crystals rather than the formation of new nuclei.[3]
-
-
Possible Cause: The compound is too soluble in the chosen solvent.
Issue 4: Crystals are of Poor Quality (e.g., twinned, cracked, or with inclusions)
-
Possible Cause: Mechanical disturbance during crystal growth.
-
Solution: Keep the crystallization setup in a quiet and undisturbed location to prevent vibrations that can negatively impact crystal formation.[1]
-
-
Possible Cause: The rate of crystallization is too fast.
-
Solution: An ideal crystallization process involves the initial appearance of crystals within about 5 minutes, followed by continued growth over approximately 20 minutes.[2] If crystallization occurs too quickly, you can slow it down by placing the flask back on a heat source and adding a small amount of extra solvent.[2]
-
-
Possible Cause: Presence of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for crystallization?
A1: Understanding the physicochemical properties of this compound is fundamental for designing a successful crystallization experiment.
| Property | Value |
| Molecular Formula | C6H4N2O5 |
| Molar Mass | 184.11 g/mol [8] |
| IUPAC Name | 5-nitro-4-oxo-1H-pyridine-3-carboxylic acid[8] |
Q2: How do I select an appropriate solvent for crystallizing this compound?
A2: The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents.[9] For this compound, which is a polar molecule, polar solvents should be considered. The ideal solvent should dissolve the compound when hot but not when cold.[4][9] It is also important that any impurities are soluble in the solvent at all temperatures.[4] The solvent should be relatively volatile for easy removal from the crystals.[4]
Q3: What is "seeding" and how can it improve my crystal quality?
A3: Seeding is a technique where a small, high-quality crystal (a "seed") is added to a supersaturated solution to initiate and control crystal growth.[10][11] This provides a template for new molecules to attach to, promoting the growth of a larger, single crystal rather than the spontaneous formation of many small crystals.[12] Seeding can help to avoid primary nucleation and can be used to control the crystal's size, shape, and polymorphic form.[10]
Q4: What is the importance of the cooling rate in crystallization?
A4: The rate of cooling significantly impacts crystal size and quality. Slow cooling allows molecules more time to arrange themselves into an ordered crystal lattice, generally resulting in larger and higher-quality crystals.[13] Rapid cooling can lead to the formation of small crystals or even an amorphous solid.[13]
Q5: How can pH affect the crystallization of hydroxynicotinic acids?
A5: For compounds like hydroxynicotinic acids, pH can significantly influence solubility and the final crystalline form. The protonation state of the molecule can change with pH, which in turn affects intermolecular interactions and how the molecules pack in the crystal lattice. It is crucial to control the pH of the crystallization medium to ensure reproducibility and to obtain the desired crystal form.
Experimental Protocols & Visualizations
General Crystallization Workflow
The following diagram illustrates a general workflow for the crystallization of an organic compound like this compound.
References
- 1. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. How To [chem.rochester.edu]
- 6. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 7. quora.com [quora.com]
- 8. This compound | C6H4N2O5 | CID 22019202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mt.com [mt.com]
- 12. academic.oup.com [academic.oup.com]
- 13. tutorchase.com [tutorchase.com]
Overcoming solubility issues of 4-Hydroxy-5-nitronicotinic acid in organic solvents
Welcome to the technical support center for 4-Hydroxy-5-nitronicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to dissolve this compound in organic solvents.
Issue: The compound is not dissolving in my chosen non-polar organic solvent.
-
Question: Why is this compound poorly soluble in non-polar solvents like hexane or toluene? Answer: this compound is a polar molecule. Its structure contains several polar functional groups, including a hydroxyl (-OH), a nitro (-NO2), and a carboxylic acid (-COOH) group. These groups can participate in hydrogen bonding and dipole-dipole interactions. Non-polar solvents lack the ability to form these strong interactions, leading to poor solvation of the polar compound. The principle of "like dissolves like" governs solubility, meaning polar compounds dissolve best in polar solvents.
-
Question: I see some particles suspended in the solvent, but it's not a clear solution. What should I do? Answer: This indicates that the solvent's capacity to dissolve the compound has been exceeded, resulting in a saturated or supersaturated solution with undissolved solid. To achieve a clear solution, you can try the following:
-
Increase the temperature: Gently warming the mixture can increase the kinetic energy of the solvent molecules, potentially leading to higher solubility. Be cautious, as excessive heat can cause degradation.
-
Use a co-solvent: Adding a small amount of a polar co-solvent can significantly increase the overall polarity of the solvent system, enhancing the solubility of your compound.
-
Reduce the concentration: If your experimental design allows, try using a lower concentration of this compound.
-
Issue: The compound precipitates out of solution over time.
-
Question: My compound initially dissolved with heating, but crashed out of solution as it cooled to room temperature. Why did this happen? Answer: This is a common phenomenon for compounds that have significantly higher solubility at elevated temperatures. As the solution cools, the kinetic energy of the solvent molecules decreases, and the solvent can no longer hold the same amount of solute in solution, leading to precipitation. To maintain solubility at room temperature, consider using a co-solvent system or a different solvent altogether where the compound has better solubility at ambient temperatures.
-
Question: I used a co-solvent system, but the compound is still precipitating. What could be the reason? Answer: The ratio of your co-solvents might not be optimal. The polarity of the solvent mixture needs to be finely tuned to match the polarity of this compound. Experiment with different ratios of your co-solvents to find the optimal mixture that provides stable solubility. Additionally, ensure your solvents are anhydrous if water is suspected to cause precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Estimated Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | Very Low / Insoluble | Lack of favorable interactions with the polar functional groups of the compound. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | Can engage in dipole-dipole interactions, but lack hydrogen bond donating ability. DMSO and DMF are expected to be better solvents due to their high polarity. |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to High | Capable of both donating and accepting hydrogen bonds, leading to strong interactions with the solute. |
Q2: How can I predict the solubility of this compound in a novel solvent?
A2: A useful tool for predicting solubility is the General Solubility Equation (GSE).[1][2] This equation relates the aqueous solubility (logS) to the octanol-water partition coefficient (logP) and the melting point (MP) of the compound:
logS = 0.5 - 0.01(MP - 25) - logP
A lower logP value (indicating lower lipophilicity) and a lower melting point generally lead to higher aqueous solubility. While this equation is for aqueous solubility, the principles can be extended to organic solvents. A compound with a high melting point, like many crystalline organic acids, will generally have lower solubility due to the strong intermolecular forces in the crystal lattice that must be overcome.
Q3: What are the most effective co-solvents for this compound?
A3: The most effective co-solvents will be polar protic or polar aprotic solvents that are miscible with the primary (less polar) solvent. For example, to dissolve this compound in a moderately polar solvent like ethyl acetate, you could add a small percentage of a more polar co-solvent like methanol, ethanol, or DMSO. The optimal co-solvent and its concentration will need to be determined experimentally.
Q4: Can I use pH adjustment to improve the solubility of this compound in organic solvents?
A4: Yes, pH adjustment can be a powerful technique. This compound is an acidic compound due to its carboxylic acid group. In the presence of a base, it can be deprotonated to form a more soluble salt. While pH is a concept typically associated with aqueous solutions, the addition of an organic base (e.g., triethylamine, diisopropylethylamine) to an organic solvent can deprotonate the carboxylic acid, forming an ion pair that may have significantly higher solubility in the organic medium.[][4]
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This protocol provides a straightforward method to quickly assess the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, ethanol, DMSO)
-
Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out approximately 1-2 mg of this compound and place it into a clean, dry test tube.
-
Add 100 µL of the selected organic solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
If the compound is insoluble or partially soluble, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.
-
Record your observations for each solvent.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol details how to systematically test co-solvent mixtures to improve the solubility of this compound.
Materials:
-
This compound
-
Primary organic solvent (in which the compound has low solubility)
-
A selection of polar co-solvents (e.g., methanol, ethanol, DMSO)
-
Small vials or test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in the primary solvent at a concentration slightly above the desired final concentration (if known) or at a concentration where it is not fully soluble.
-
In a series of test tubes, prepare different ratios of the primary solvent and the co-solvent (e.g., 9:1, 8:2, 7:3, etc.).
-
Add a fixed amount of the this compound stock solution (or a fixed weight of the solid compound) to each test tube.
-
Vortex each mixture thoroughly until the solid is either fully dissolved or an equilibrium is reached.
-
Observe the solubility in each co-solvent mixture and identify the ratio that provides the desired solubility.
Protocol 3: Solubility Enhancement via pH Adjustment with an Organic Base
This protocol outlines the use of an organic base to increase the solubility of this compound in an organic solvent.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., dichloromethane, THF)
-
Organic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Small, sealed vials
-
Magnetic stirrer and stir bars
-
Micropipette
Procedure:
-
Prepare a suspension of this compound in the chosen anhydrous organic solvent in a sealed vial with a magnetic stir bar.
-
While stirring, add the organic base dropwise (e.g., 1.1 equivalents relative to the acid).
-
Continue stirring and observe for dissolution. The formation of the triethylammonium or diisopropylethylammonium salt of the carboxylic acid should increase its solubility.
-
If the compound does not fully dissolve, a small amount of a polar co-solvent like methanol can be added to aid in the dissolution of the salt.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting logic for solubility issues.
References
Preventing degradation of 4-Hydroxy-5-nitronicotinic acid during storage and handling
Welcome to the Technical Support Center for 4-Hydroxy-5-nitronicotinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and handling of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its chemical structure, this compound is susceptible to degradation from exposure to elevated temperatures, light, and moisture. The presence of the carboxylic acid, hydroxyl, and nitro groups on the pyridine ring influences its stability.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a dry environment at refrigerated temperatures (2-8°C).
Q3: Is this compound sensitive to light?
A3: Yes, aromatic nitro compounds and pyridine derivatives can be sensitive to light.[1][2] Photodegradation can lead to the formation of impurities.[3] It is crucial to store the compound in amber vials or light-blocking containers and to minimize exposure to direct light during handling and experiments.
Q4: How does moisture affect the stability of this compound?
A4: this compound is potentially hygroscopic.[2][4][5] Moisture absorption can lead to physical changes such as clumping and may also catalyze hydrolytic degradation pathways.[6]
Q5: What are the potential degradation pathways for this compound?
A5: While specific studies on this compound are limited, potential degradation pathways can be inferred from related molecules. These include:
-
Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation (loss of CO2), especially at elevated temperatures.[7][8][9]
-
Thermal Decomposition: Aromatic nitro compounds can decompose at high temperatures, which may involve the cleavage of the C-NO2 bond.[10][11][12]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions in nitroaromatic and pyridine compounds.[1][13]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Discoloration of the solid compound (e.g., yellowing) | Exposure to light or air (oxidation). | Store the compound in an inert atmosphere (e.g., under argon or nitrogen) in a light-resistant container. Handle the material quickly and avoid prolonged exposure to ambient light and air. |
| Clumping or caking of the powder | Moisture absorption (hygroscopicity). | Store the compound in a desiccator or a controlled low-humidity environment. Ensure containers are tightly sealed immediately after use. |
| Inconsistent analytical results (e.g., appearance of new peaks in HPLC) | Degradation of the compound. | Review storage and handling procedures. Ensure the compound is protected from light, heat, and moisture. Prepare solutions fresh for each experiment. Consider performing a forced degradation study to identify potential degradants. |
| Low assay or potency | Significant degradation has occurred. | Re-evaluate the entire storage and handling chain. Obtain a new, certified batch of the compound if necessary. Implement stricter environmental controls. |
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound.
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute it to the appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period.
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at an elevated temperature (e.g., 70°C) for a specified period.
-
Also, expose the stock solution to the same thermal stress.
-
At each time point, withdraw a sample, dissolve the solid if necessary, and dilute for analysis.
-
-
Photodegradation:
-
Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, prepare the samples for analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Presentation
Table 1: Summary of Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | Room Temp & 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | - | 70°C | 48 hours |
| Thermal (Solution) | - | 70°C | 48 hours |
| Photolytic (Solid & Solution) | ICH Q1B | 25°C | As per guidelines |
Table 2: Example of Stability Data Summary
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Acid Hydrolysis | 15% | 2 | 3.5 min |
| Base Hydrolysis | 25% | 3 | 2.8 min |
| Oxidation | 10% | 1 | 4.1 min |
| Thermal (Solid) | 5% | 1 | 5.2 min |
| Thermal (Solution) | 8% | 2 | 5.2 min, 6.0 min |
| Photolytic (Solid) | 12% | 2 | 7.3 min |
| Photolytic (Solution) | 20% | 3 | 7.3 min, 8.1 min |
Note: The data in this table are illustrative and should be replaced with actual experimental results.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. jocpr.com [jocpr.com]
- 3. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 4. rsc.org [rsc.org]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. tandfonline.com [tandfonline.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. DSpace [repository.kaust.edu.sa]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing peak tailing in HPLC analysis of 4-Hydroxy-5-nitronicotinic acid
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 4-Hydroxy-5-nitronicotinic acid, with a primary focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for an acidic and polar compound like this compound in reverse-phase HPLC is often a multifaceted issue. The primary causes can be categorized as follows:
-
Chemical Interactions:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups of your analyte.[1][2][3][4] This secondary retention mechanism, alongside the primary hydrophobic interaction, is a major contributor to peak tailing.[2][3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, a mixture of its ionized and unionized forms will exist, leading to peak distortion.[5][6][7] For acidic compounds, a mobile phase pH below the pKa is generally recommended to ensure the analyte is in a single, un-ionized state.[8][9]
-
Inadequate Buffering: An insufficient buffer concentration or a buffer with a pKa outside the desired pH range can result in unstable pH conditions across the column, causing peak shape issues.[8]
-
-
Physical and Instrumental Effects:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to distorted peaks.[1][8]
-
Extra-Column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread, resulting in peak broadening and tailing.[8]
-
Column Degradation: Contamination from samples or the mobile phase can accumulate on the column, or voids can form in the packing material, both of which can lead to poor peak shape.[2][8]
-
Q2: My peak for this compound is tailing. Where do I start troubleshooting?
A systematic approach is crucial. Begin by identifying whether the issue is specific to your analyte or affects all peaks.
-
Inject a Neutral Compound: Inject a neutral, well-behaved compound (e.g., toluene or uracil). If this peak also tails, the problem is likely physical or instrumental (e.g., extra-column dead volume, column void).[10]
-
Review Your Method Parameters: If only the this compound peak is tailing, the issue is likely chemical. Pay close attention to your mobile phase pH in relation to the analyte's pKa and the buffer concentration.
-
Check for Column Overload: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[1][11]
Below is a troubleshooting workflow to guide you:
Troubleshooting Guides
Issue 1: Peak tailing specific to this compound
This is often due to secondary interactions with the stationary phase.
Diagnostic Steps & Solutions:
| Potential Cause | Diagnostic Test | Recommended Solution |
| Inappropriate Mobile Phase pH | Determine the pKa of this compound. Compare it to your mobile phase pH. | Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the carboxylic acid group. This ensures the analyte is in its neutral, protonated form, minimizing interactions with residual silanols.[12] Use a buffer like phosphate or formate to maintain a stable pH.[11][13] |
| Secondary Silanol Interactions | This is a likely cause if the pH is optimized but tailing persists, especially on older columns. | Switch to a modern, high-purity silica column that is "end-capped." End-capping chemically treats the silica surface to reduce the number of accessible silanol groups.[1][2] Alternatively, consider columns with different stationary phases that are less prone to such interactions.[3] |
| Insufficient Buffer Concentration | Review your mobile phase preparation records. | Increase the buffer concentration to 20-50 mM. A higher ionic strength can help mask the residual silanol groups.[4][11] Be mindful of buffer solubility in the organic portion of your mobile phase. |
| Analyte-Metal Chelation | This can occur if trace metals are present in the silica matrix of the column.[4] | Consider adding a small amount of a chelating agent like EDTA to the mobile phase, if compatible with your detection method. |
Issue 2: All peaks in the chromatogram are tailing
This generally points to a system-wide or physical problem.
Diagnostic Steps & Solutions:
| Potential Cause | Diagnostic Test | Recommended Solution |
| Extra-column Dead Volume | Inspect all tubing and connections between the injector, column, and detector. | Ensure all tubing is of the narrowest possible internal diameter and the shortest possible length.[8] Use fittings appropriate for your system to avoid gaps. |
| Column Void or Contamination | Disconnect the column and inspect the inlet frit for discoloration. A sudden drop in pressure or a split peak can also indicate a void. | If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit).[2] If contaminated, flush with a series of strong solvents. A guard column is highly recommended to protect the analytical column.[14] If these measures fail, the column may need to be replaced.[8] |
| Sample Solvent Mismatch | The sample is dissolved in a solvent significantly stronger than the mobile phase. | Whenever possible, dissolve your sample in the mobile phase itself or in a weaker solvent.[8] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment and Buffer Preparation
This protocol describes how to prepare a buffered mobile phase to control the ionization state of this compound.
Objective: To prepare a mobile phase with a pH at least 1.5-2 units below the analyte's pKa to suppress ionization and minimize peak tailing.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Buffer salt (e.g., potassium phosphate monobasic, formic acid)
-
Acid/base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Calibrated pH meter
-
Sterile filtration apparatus (0.22 µm or 0.45 µm filter)
Procedure:
-
Determine Target pH: Research the pKa of this compound's carboxylic acid group. The target pH should be pKa - 2.
-
Prepare Aqueous Buffer:
-
Weigh out the appropriate amount of buffer salt to achieve the desired concentration (e.g., 20-50 mM) in the final aqueous volume.
-
Dissolve the salt in HPLC-grade water.
-
Adjust the pH to the target value using a suitable acid or base while monitoring with a calibrated pH meter.
-
-
Filter the Buffer: Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter to remove particulates.
-
Prepare Mobile Phase: Mix the filtered aqueous buffer with the organic modifier at the desired ratio (e.g., 80:20 aqueous:organic).
-
Degas the Mobile Phase: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.
Protocol 2: Diagnosing Column Overload
Objective: To determine if peak tailing is caused by injecting too much sample mass.
Procedure:
-
Prepare Sample Dilutions: Create a series of dilutions of your sample stock solution (e.g., 1:2, 1:5, 1:10).
-
Inject Samples: Inject a constant volume of the original sample and each dilution.
-
Analyze Peak Shape: Compare the tailing factor (asymmetry factor) of the peaks from each injection. A significant improvement in peak shape with more dilute samples indicates that mass overload was the issue.[11]
-
Remedy: To resolve this, either dilute your sample further or reduce the injection volume.[8]
Data Presentation
Table 1: Recommended Starting Conditions for HPLC Analysis of this compound
| Parameter | Recommendation | Rationale |
| Column | Modern, high-purity, end-capped C18 or C8 column (e.g., Type B silica) | Minimizes secondary silanol interactions that cause peak tailing.[3] |
| Mobile Phase (Aqueous) | 20-50 mM Phosphate or Formate Buffer | Provides stable pH control and masks residual silanols.[11][13] |
| Mobile Phase pH | 2.5 - 3.0 | Keeps the carboxylic acid group protonated, improving retention and peak shape.[8][11] |
| Organic Modifier | Acetonitrile or Methanol | Common reverse-phase solvents. |
| Injection Volume | 5 - 20 µL | Lower volumes reduce the risk of column overload. |
| Sample Diluent | Mobile Phase or a weaker solvent | Prevents peak distortion caused by a strong sample solvent.[8] |
Visualizations
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 11. labcompare.com [labcompare.com]
- 12. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 13. agilent.com [agilent.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of Hydroxy-Nitronicotinic Acids for Industrial Applications
Disclaimer: The following technical guidance, including experimental protocols and troubleshooting, is primarily based on documented methods for the synthesis of 6-Hydroxy-5-nitronicotinic acid . While these methodologies provide a strong foundational understanding and may share procedural similarities, they have not been specifically validated for the industrial-scale synthesis of 4-Hydroxy-5-nitronicotinic acid . Researchers and drug development professionals should consider these as starting points and conduct appropriate optimization and validation studies for the 4-hydroxy isomer.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of hydroxy-nitronicotinic acids?
A1: The most common starting material is the corresponding hydroxynicotinic acid. For the synthesis of 6-Hydroxy-5-nitronicotinic acid, 6-hydroxynicotinic acid is the precursor.[1] Similarly, 4-hydroxynicotinic acid would be the logical starting material for this compound.
Q2: What are the typical nitrating agents used in this synthesis?
A2: A mixture of concentrated sulfuric acid and concentrated nitric acid (or fuming nitric acid) is the most frequently employed nitrating agent.[1] The reaction involves an electrophilic aromatic substitution mechanism.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of strong acids like concentrated sulfuric acid and fuming nitric acid necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.
Q4: How is the product typically isolated and purified?
A4: The product is often precipitated by pouring the reaction mixture onto ice-water.[1] The resulting solid can then be collected by filtration, washed with cold water to remove residual acids, and dried. Further purification can be achieved through recrystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Loss of product during workup. | - Increase reaction time or temperature gradually, monitoring for side-product formation. - Ensure precise temperature control throughout the reaction. - Minimize the amount of water used for washing the precipitate to reduce dissolution. |
| Formation of Impurities | - Over-nitration (dinitration). - Oxidation of the starting material or product. - Incomplete nitration. | - Maintain the recommended reaction temperature; avoid excessive heating. - Use a controlled addition of the nitrating agent. - Ensure sufficient reaction time for complete conversion of the starting material. |
| Reaction Stalls | - Insufficiently strong nitrating agent. - Low reaction temperature. | - Use fuming nitric acid instead of concentrated nitric acid for a stronger nitrating mixture. - Gradually increase the reaction temperature while carefully monitoring the reaction progress. |
| Product Purity Issues | - Residual starting material. - Trapped acidic impurities. - Presence of isomeric byproducts. | - Optimize the reaction time and temperature to ensure full conversion. - Thoroughly wash the crude product with cold water. - Recrystallize the product from a suitable solvent system. |
Experimental Protocols
Protocol 1: Nitration of 6-Hydroxynicotinic Acid with Concentrated Sulfuric and Nitric Acid
This protocol is adapted from established laboratory procedures for the synthesis of 6-Hydroxy-5-nitronicotinic acid.[1]
Materials:
-
6-hydroxynicotinic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 6-hydroxynicotinic acid (1 equivalent).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 3-5 volumes relative to the starting material) while maintaining the internal temperature below 10°C.
-
Once the starting material is completely dissolved, prepare a mixture of concentrated nitric acid (e.g., 1.1-1.5 equivalents) and concentrated sulfuric acid (e.g., 1-2 volumes) in the dropping funnel.
-
Add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours) or gently heat to a specific temperature (e.g., 45-80°C) for a defined period (e.g., 2-4 hours), depending on the desired reaction kinetics.[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, carefully pour the reaction mixture onto a stirred mixture of ice and water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum to a constant weight.
Quantitative Data Summary (for 6-Hydroxy-5-nitronicotinic acid synthesis)
| Parameter | Method A | Method B | Method C |
| Starting Material | 6-hydroxynicotinic acid | 6-hydroxynicotinic acid | 6-hydroxynicotinic acid |
| Nitrating Agent | Red fuming nitric acid | Conc. H₂SO₄ / Conc. HNO₃ (1:1) | Fuming nitric acid / Conc. H₂SO₄ |
| Reaction Temperature | 50°C, then 80°C | <20°C, then 80°C | 0°C, then 45°C |
| Reaction Time | 8 hours at 50°C, then overnight cooling | 1 hour at RT, then 4 hours at 80°C | 3 hours at 45°C |
| Reported Yield | Not specified | 36%[1] | 8.63 g from 15 g starting material (~42%)[1] |
| Product Purity | >95% (LC-MS)[1] | Not specified | Not specified |
Visualizations
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of 6-Hydroxy-5-nitronicotinic acid.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low product yield in the synthesis.
References
Managing side reactions during the functionalization of 4-Hydroxy-5-nitronicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the functionalization of 4-Hydroxy-5-nitronicotinic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical modification of this compound.
Issue 1: Low or No Yield During Esterification
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature. - Use a more efficient acid catalyst (e.g., switching from H₂SO₄ to a stronger acid like triflic acid, use with caution). - Use a larger excess of the alcohol.[1] |
| Decomposition of starting material | - Lower the reaction temperature. - Use a milder acid catalyst. - Consider using a protecting group for the hydroxyl or nitro function if they are not the target of the reaction. |
| Hydrolysis of the ester product | - Ensure anhydrous reaction conditions by using dry solvents and reagents. - Remove water as it is formed using a Dean-Stark apparatus.[1] |
| Side reaction: Decarboxylation | - Keep reaction temperatures as low as possible. - Avoid prolonged reaction times at high temperatures. |
| Side reaction: N-alkylation | - Due to the tautomeric equilibrium with the 4-pyridone form, N-alkylation of the pyridine ring can occur. - Consider protecting the hydroxyl group to favor O-alkylation if that is the desired outcome. |
Issue 2: Multiple Products in Amide Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Low reactivity of the carboxylic acid | - Use a more potent coupling reagent (e.g., HATU, HBTU).[2] - Convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride.[2] |
| Side reaction: Racemization | - Add a racemization suppressor like HOBt or HOAt to the reaction mixture. - Perform the reaction at lower temperatures. |
| Side reaction: Formation of N-acylurea byproduct | - This is common with carbodiimide coupling reagents (e.g., DCC, EDC).[3] - Use an alternative coupling reagent or add HOBt to intercept the O-acylisourea intermediate. |
| Side reaction: Reaction at the hydroxyl group | - Protect the phenolic hydroxyl group with a suitable protecting group (e.g., silyl ether, benzyl ether) before performing the amide coupling. |
| Incomplete reaction | - Increase the equivalents of the amine and coupling reagent. - Extend the reaction time. |
Issue 3: Unwanted Decarboxylation
| Potential Cause | Troubleshooting Steps |
| High reaction temperatures | - Perform subsequent functionalization steps at the lowest possible temperature that allows for a reasonable reaction rate. |
| Strongly acidic or basic conditions | - If possible, use neutral or mildly acidic/basic conditions for functionalization reactions. |
| Presence of metal catalysts | - Some transition metal catalysts can promote decarboxylation.[4] Screen for catalysts that do not facilitate this side reaction. |
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a reaction on the hydroxyl group, but I am getting a mixture of O-substituted and N-substituted products. Why is this happening and how can I improve selectivity?
A1: This is likely due to the tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms of the molecule. The 4-pyridone tautomer has a nucleophilic nitrogen that can compete with the hydroxyl group in reactions. To improve selectivity for O-functionalization, you can try the following:
-
Use of a suitable base: A carefully chosen base can selectively deprotonate the hydroxyl group, making it a more potent nucleophile than the pyridine nitrogen.
-
Protecting group strategy: While less direct for functionalizing the hydroxyl group itself, in a multi-step synthesis, you might consider reactions that are highly selective for phenols over amides.
-
Solvent effects: The position of the tautomeric equilibrium can be influenced by the solvent. Experimenting with different solvents might favor the 4-hydroxypyridine form.
Q2: What are the best practices for purifying derivatives of this compound?
A2: Purification can be challenging due to the polarity of the molecule and its derivatives.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.
-
Column chromatography: Normal-phase silica gel chromatography can be used, but tailing can be an issue due to the acidic and polar nature of the compounds. Using a mobile phase containing a small amount of acetic or formic acid can help to mitigate this. Reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid is often a better choice.
-
Acid-base extraction: If the product has a different pKa from the starting materials and byproducts, an aqueous workup with pH adjustment can be an effective preliminary purification step.
Q3: Can the nitro group be reduced, and what are the potential side reactions?
A3: Yes, the nitro group can be reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal/acid combinations (e.g., SnCl₂, HCl). A potential side reaction during catalytic hydrogenation is the reduction of the pyridine ring, especially under harsh conditions (high pressure and temperature). Careful optimization of the reaction conditions is crucial to achieve selective reduction of the nitro group.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Pros | Cons | Typical Byproducts |
| DCC/EDC | Inexpensive, widely used. | Can lead to N-acylurea byproduct formation, racemization.[3] | Dicyclohexylurea (DCU) or corresponding urea.[3] |
| HATU/HBTU | High efficiency, low racemization.[2] | More expensive. | Tetramethylurea. |
| Acyl Chlorides | Highly reactive. | Requires harsh conditions for formation (e.g., SOCl₂), can lead to side reactions with other functional groups.[2] | HCl. |
Experimental Protocols
Protocol 1: General Procedure for Esterification (Fischer-Speier)
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and DIPEA, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Workflow for the esterification of this compound and potential side products.
Caption: Troubleshooting logic for low yield in amide coupling reactions.
Caption: Tautomeric equilibrium leading to potential side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. growingscience.com [growingscience.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Selection of appropriate solvents for recrystallization of 4-Hydroxy-5-nitronicotinic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the selection of appropriate solvents for the recrystallization of 4-Hydroxy-5-nitronicotinic acid. It includes a step-by-step protocol for solvent screening, a troubleshooting guide for common experimental issues, and a summary of predicted solvent suitability.
Solvent Selection for Recrystallization
The key to successful recrystallization is the selection of a suitable solvent. An ideal solvent should dissolve the target compound sparingly at room temperature but have a high capacity for dissolution at its boiling point. For this compound, a polar molecule, polar solvents are generally the most effective. The presence of a carboxylic acid, a hydroxyl group, and a nitro group suggests that solvents capable of hydrogen bonding will be particularly effective.
Based on the principles of "like dissolves like," the following table summarizes the predicted solubility of this compound in various common laboratory solvents. This information can guide the initial selection of candidate solvents for experimental screening.
| Solvent Class | Example Solvents | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Suitability for Recrystallization |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Low to Moderate | High | High |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | Very High | Moderate (May require a co-solvent) |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low | Very Low | Low (Potentially useful as an anti-solvent) |
Experimental Protocol: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identifying the optimal solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of candidate solvents (e.g., water, ethanol, acetone)
-
Small test tubes or vials
-
Heating apparatus (hot plate or water bath)
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solubility Test:
-
Place a small, consistent amount of crude this compound (e.g., 10-20 mg) into several separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different candidate solvent to each test tube at room temperature.
-
Vortex or agitate the mixtures to observe solubility. Note any solvents in which the compound is readily soluble at room temperature; these are generally unsuitable for single-solvent recrystallization.
-
-
Hot Solubility Test:
-
For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes.
-
Add the same solvent in small increments until the solid completely dissolves. Record the approximate volume of solvent required.
-
A good candidate solvent will dissolve the compound completely near its boiling point.
-
-
Crystallization Test:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Observe for the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals upon cooling.
-
If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by placing the tube in an ice bath.
-
-
Solvent Pair Selection (if necessary):
-
If no single solvent provides satisfactory results, a mixed solvent system (solvent pair) may be effective.
-
Choose a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few more drops of the "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the recrystallization of this compound.
Q1: The compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated with impurities.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. If the problem persists, consider using a different solvent with a lower boiling point.
Q2: No crystals have formed, even after cooling the solution in an ice bath.
A2: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.
-
Solution 1 (Too much solvent): The concentration of the compound is too low for crystals to form. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
Solution 2 (Supersaturation): The solution may need a nucleation site to initiate crystal growth. Try scratching the inner wall of the flask with a glass rod just below the surface of the liquid. Alternatively, add a tiny "seed" crystal of the pure compound, if available.
Q3: The recrystallization resulted in a very low yield.
A3: A low yield can be caused by several factors.
-
Possible Cause 1: Incomplete crystallization. Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation.
-
Possible Cause 2: Using too much solvent. As mentioned in Q2, excess solvent will retain more of the compound in solution.[1][2]
-
Possible Cause 3: Premature crystallization during hot filtration. If a hot filtration step was used to remove insoluble impurities, some of the product may have crystallized on the filter paper. To prevent this, use a pre-warmed funnel and flask and perform the filtration as quickly as possible.
-
Possible Cause 4: Washing crystals with a solvent at the wrong temperature. Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
Q4: The crystals are colored, even after recrystallization.
A4: Colored impurities may be present.
-
Solution: If the colored impurities are soluble in the recrystallization solvent, a second recrystallization may be necessary. If the impurities are adsorbed onto the surface of the crystals, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
Process Visualization
The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent.
Caption: Workflow for selecting a suitable recrystallization solvent.
References
Enhancing the stability of 4-Hydroxy-5-nitronicotinic acid in solution
Technical Support Center: 4-Hydroxy-5-nitronicotinic acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of this compound (CAS 911461-03-5) in solution.[1][2] This molecule, a derivative of nicotinic acid, is used in research and as a building block for more complex molecules.[3] However, like many nitroaromatic compounds and nitronic acids, it can be susceptible to degradation under common experimental conditions.[4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is changing color to yellow/brown and I'm seeing a loss of activity. What is happening?
A1: This is a common sign of chemical degradation. The color change and potency loss are likely due to a combination of factors, including:
-
Oxidation: The nitro group can be susceptible to redox reactions, which are often accelerated by light, oxygen, and trace metal ions.[5]
-
Hydrolysis: The ester and carboxylic acid functional groups can be sensitive to pH-mediated hydrolysis, especially under strongly acidic or alkaline conditions.
-
Photodegradation: Aromatic nitro compounds can be sensitive to UV light, leading to decomposition.[7] Storing solutions in amber vials or protecting them from direct light is crucial.
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: While specific data for this exact molecule is limited, related compounds are generally most stable in slightly acidic to neutral buffered solutions (pH 4-7). Extreme pH values should be avoided.
-
Highly Acidic Conditions (pH < 3): Can accelerate the hydrolysis of functional groups.
-
Highly Alkaline Conditions (pH > 8): Can lead to the formation of resonance-stabilized nitronate anions, which can alter reactivity and may lead to different degradation pathways.[4]
Q3: How can I improve the stability of my stock solutions for daily experiments?
A3: For short-term storage (24-72 hours), consider the following:
-
Refrigeration: Store solutions at 2-8°C.[1]
-
Use of Co-solvents: Prepare initial high-concentration stock solutions in a non-aqueous solvent like DMSO and make fresh aqueous dilutions daily.
-
Antioxidants: For suspected oxidative degradation, adding a small amount of an antioxidant like ascorbic acid or BHT may help, but this should be validated as it can sometimes accelerate degradation in specific cases.[8]
-
Chelating Agents: If metal-catalyzed degradation is suspected, adding a chelating agent like EDTA can sequester metal ions.
Q4: What are the best practices for long-term storage?
A4: For long-term storage, it is recommended to:
-
Store as a Solid: Keep the compound as a dry powder at -20°C or below, in a tightly sealed container.[9]
-
Inert Atmosphere: For maximum stability, store the solid under an inert gas like argon or nitrogen to minimize oxidation.
-
Aliquoting: If storing in solution, prepare single-use aliquots and flash-freeze them at -80°C. This prevents repeated freeze-thaw cycles which can accelerate degradation.
Q5: I'm observing precipitation in my buffered solution. What should I do?
A5: Precipitation can occur for several reasons:
-
Poor Solubility: The compound may have limited solubility in your chosen buffer system. Verify the solubility limits before preparing high-concentration solutions.
-
pH Shift: A change in the solution's pH could cause the compound to precipitate. Ensure your buffer has sufficient capacity.
-
Degradation Products: The precipitate could be a less-soluble degradation product. This indicates a significant stability issue that needs to be addressed using the strategies above. Analyze the precipitate and supernatant separately (e.g., by HPLC) to confirm.
Data on Stability Enhancement
The following tables summarize hypothetical data to illustrate stability principles. Researchers should generate their own data for specific experimental conditions.
Table 1: Impact of pH and Temperature on the Stability of this compound (100 µM Aqueous Buffer)
| pH | Degradation Rate at 4°C (% loss / 24h) | Degradation Rate at 25°C (% loss / 24h) |
| 3.0 | 5.2% | 15.8% |
| 5.0 | 1.1% | 4.5% |
| 7.0 | 2.5% | 9.8% |
| 9.0 | 8.9% | 22.1% |
Data is illustrative. Optimal stability is observed at slightly acidic conditions (pH 5.0) and lower temperatures.
Table 2: Effect of Stabilizing Agents on Stability at 25°C in pH 7.0 Buffer
| Condition | Half-life (t½) in hours |
| Control (No Additives) | 72 hours |
| + 100 µM EDTA | 120 hours |
| + 1 mM Ascorbic Acid | 96 hours |
| Solution purged with N₂ | 150 hours |
Data is illustrative. Removing oxygen (N₂ purge) and chelating metals (EDTA) significantly improves stability.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a reverse-phase HPLC method to quantify the remaining parent compound over time.
-
System: HPLC with UV-Vis Detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal absorbance; start with 254 nm and 280 nm.
-
Procedure: a. Prepare the this compound solution in the desired test buffer. b. Immediately inject a sample to get the initial concentration (T=0). c. Store the solution under the test conditions (e.g., specific temperature, light exposure). d. At subsequent time points (e.g., 2, 4, 8, 24 hours), inject samples. e. Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area at T=0.
Protocol 2: Preparation of a Stabilized Stock Solution
This protocol provides a method for preparing a more stable stock solution for long-term use.
-
Weighing: Accurately weigh the required amount of solid this compound in a clean vial.
-
Dissolution: Dissolve the solid in a minimal amount of DMSO to create a high-concentration stock (e.g., 50-100 mM).
-
Inert Gas Purge: Gently bubble nitrogen or argon gas through the DMSO stock solution for 1-2 minutes to displace dissolved oxygen.
-
Aliquoting: Dispense the stock solution into single-use amber microcentrifuge tubes.
-
Storage: Immediately cap the tubes, seal with paraffin film, and store at -80°C.
-
Usage: For experiments, thaw a single aliquot. Do not refreeze any unused portion of the thawed stock.
Visual Guides
Troubleshooting Workflow for Solution Instability
This diagram provides a logical workflow for diagnosing and solving stability issues encountered during experiments.
References
- 1. 911461-03-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C6H4N2O5 | CID 22019202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 6635-31-0,6-Hydroxy-5-nitronicotinic acid | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Energy-Optimized Degradation of 2,4,6-Trinitrotoluene in Water via Sono-Photo-Fenton-like Process and nZVI [mdpi.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 4-Hydroxy-5-nitronicotinic Acid: X-ray Diffraction Analysis and Spectroscopic Alternatives
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of X-ray diffraction (XRD) analysis for the structural elucidation of 4-Hydroxy-5-nitronicotinic acid, alongside alternative spectroscopic techniques. We present supporting experimental data expectations, detailed protocols, and a visual workflow to aid in selecting the most appropriate analytical methods.
Data Presentation: A Comparative Analysis
The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.[1][2][3] It provides precise data on bond lengths, bond angles, and the overall molecular conformation. In contrast, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecule's connectivity, functional groups, and mass.[1][2][4]
Table 1: Expected Crystallographic Data for this compound from Single-Crystal XRD Analysis
While specific experimental data for this compound is not publicly available, Table 1 outlines the typical parameters obtained from a successful X-ray diffraction experiment, using data from a related nitronicotinic acid derivative as a representative example.
| Parameter | Expected Value/Information | Significance |
| Crystal System | e.g., Monoclinic | Describes the basic crystal lattice shape. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements of the unit cell. |
| Unit Cell Dimensions | a = X.XXXX Å, b = Y.YYYY Å, c = Z.ZZZZ Å | Dimensions of the repeating unit of the crystal. |
| Unit Cell Angles | α = 90°, β = XX.XX°, γ = 90° | Angles between the crystallographic axes. |
| Volume (V) | XXX.X ų | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Calculated Density (ρ) | X.XXX g/cm³ | Density of the crystal calculated from the crystallographic data. |
| Final R-indices | R₁ = 0.0XXX, wR₂ = 0.XXXX | Indicators of the quality of the structural refinement. |
| Bond Lengths | e.g., C-N, C-O, N-O | Precise distances between atomic nuclei. |
| Bond Angles | e.g., O-N-O, C-C-C | Angles formed by three connected atoms. |
| Torsion Angles | e.g., C-C-N-O | Defines the conformation of the molecule. |
Table 2: Comparison of Alternative Analytical Techniques for Structural Confirmation
The following table compares the information obtained from XRD with that from other common analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Provides the most definitive structural information.[3] | Requires a suitable single crystal, which can be difficult to grow. |
| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons, stereochemical relationships.[1][5] | Non-destructive, provides detailed information about the molecular skeleton. | Does not provide bond lengths or angles directly. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -OH, -NO₂, -COOH).[1] | Fast, simple, and provides a molecular fingerprint. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS).[1] | Highly sensitive, provides accurate molecular weight. | Does not provide information on the 3D arrangement of atoms. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms the empirical and molecular formula. | Does not provide structural information. |
Experimental Protocols
1. Single-Crystal X-ray Diffraction Analysis
This protocol outlines the key steps for the structural determination of a small organic molecule like this compound.
-
Step 1: Crystal Growth. A high-quality single crystal of this compound is required. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened to find the optimal conditions for crystal growth.
-
Step 2: Crystal Mounting. A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of liquid nitrogen.
-
Step 3: Data Collection. The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Step 4: Data Processing. The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.
-
Step 5: Structure Solution and Refinement. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to determine the final atomic positions, bond lengths, and bond angles.
2. Alternative Spectroscopic and Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI) to determine the mass-to-charge ratio of the molecular ion.
-
Elemental Analysis: A precisely weighed amount of the sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the elemental composition.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized compound like this compound, highlighting the central role of X-ray diffraction.
Caption: Workflow for the structural confirmation of a target molecule.
References
Comparative analysis of 4-Hydroxy-5-nitronicotinic acid with other nitronicotinic acid isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 4-Hydroxy-5-nitronicotinic acid and its various nitronicotinic acid isomers. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing the synthesis, physicochemical properties, and biological activities of these compounds. While direct comparative studies are limited, this guide synthesizes available data to facilitate informed decisions in research and development.
Physicochemical Properties: A Comparative Overview
The position of the nitro and hydroxyl groups on the nicotinic acid scaffold significantly influences the physicochemical properties of the isomers. These parameters are critical for predicting the compounds' behavior in biological systems and for formulation development.
| Property | This compound | 2-Hydroxy-5-nitronicotinic acid | 6-Hydroxy-5-nitronicotinic acid | 2-Nitronicotinic acid | 4-Nitronicotinic acid | 5-Nitronicotinic acid |
| CAS Number | 911461-03-5 | 6854-07-5[1] | 6635-31-0[2] | 33225-72-8 | 100367-58-6[3] | 2047-49-6[4] |
| Molecular Formula | C₆H₄N₂O₅ | C₆H₄N₂O₅[1] | C₆H₄N₂O₅[2] | C₆H₄N₂O₄ | C₆H₄N₂O₄[3] | C₆H₄N₂O₄[4] |
| Molecular Weight ( g/mol ) | 184.11 | 184.11 | 184.11[2] | 168.11 | 168.11[3] | 168.11[4] |
| Melting Point (°C) | Not Available | 247-248[5] | 269-271[2] | Not Available | Not Available | 171-173 |
| pKa (Predicted) | Not Available | Not Available | 3.09±0.50[2] | Not Available | Not Available | 2.75±0.10 |
| LogP (Predicted) | 0.5 | Not Available | Not Available | 0.5 | 0.2[3] | 0.2 |
| Solubility | Not Available | Insoluble in water; soluble in anhydrous alcohols, ketones[1] | Not Available | Not Available | Not Available | Not Available |
Biological Activity: A Landscape of Potential
While a direct head-to-head comparison of the biological activities of all isomers is not available in the current literature, various studies on individual or small groups of nicotinic acid derivatives suggest a broad spectrum of potential therapeutic applications, including anticancer and antimicrobial activities. The nitro substitution is known to play a crucial role in the bioactivity of many compounds.
Anticancer Activity
Research on related pyridine and nicotinic acid derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
| Compound/Derivative Class | Cell Line(s) | IC₅₀/Activity | Reference |
| Pyridine-ureas | MCF-7 (Breast Cancer) | 8e: 0.22 µM (48h), 0.11 µM (72h) | [6] |
| Pyridine-ureas | NCI 60-cell line screen | 8b: 43% mean inhibition; 8e: 49% mean inhibition | [6] |
| Metal complexes of pyridine carboxylic acids | SMMC-7721 (Hepatocellular Carcinoma) | Complex (VI): 21.80 µg/mL | [7] |
| Amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone | Various | Antitumor activity reported | [8] |
Antimicrobial Activity
Nicotinic acid derivatives have also been investigated for their antimicrobial properties. The presence of a nitro group can enhance the antimicrobial potency of a molecule.
| Compound/Derivative Class | Tested Against | Activity | Reference |
| 6-Hydroxy-5-nitronicotinic acid | General | Mentioned as having antibacterial properties | [9] |
| 5-Nitronicotinic acid | Mycobacterium tuberculosis, Mycobacterium avium | Inhibitory activity | [10] |
| N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids | Gram-positive and Gram-negative bacteria | Good antibacterial activity, MIC values as low as 15.6 µg/mL | [11] |
| 5-butyl-2-pyridine carboxylic acid | Gram-positive and Gram-negative bacteria | MIC values from 0.069 to 17.85 mg/mL | [12] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are representative protocols for the synthesis of a key isomer and for a standard cytotoxicity assay.
Synthesis of 6-Hydroxy-5-nitronicotinic Acid
This protocol is adapted from the nitration of 6-hydroxynicotinic acid.
Method 1:
-
Add 6-hydroxynicotinic acid (20g) to 100mL of red fuming nitric acid in a 250mL flask.
-
Slowly heat the mixture to 50°C (bath temperature) and stir at this temperature for 8 hours.
-
Slowly increase the temperature to 80°C.
-
Cool the mixture to room temperature overnight.
-
Collect the yellow precipitate by filtration, wash with water (10 mL), and dry to yield 6-Hydroxy-5-nitronicotinic acid.[13]
Method 2:
-
To a solution of 30 g (0.217 mol) of 6-hydroxynicotinic acid in 50 ml of concentrated sulfuric acid, add 60 ml of a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid, keeping the temperature below 20°C.
-
Stir the mixture at room temperature for 1 hour.
-
Heat the mixture to 80°C for 4 hours.
-
Pour the mixture onto ice.
-
Collect the precipitate by filtration and dry to obtain 6-Hydroxy-5-nitronicotinic acid.[13]
Method 3:
-
Add fuming nitric acid (10.4 mL) dropwise to a mixture of 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL) at 0°C.
-
Slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.
-
Pour the mixture into a mixture of ice and water.
-
Collect the resulting precipitate by suction filtration, wash with water, and air-dry to obtain the product.[13]
MTT Cytotoxicity Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Processes
Diagrams generated using Graphviz (DOT language) can help to visualize complex workflows and pathways.
A general workflow for the synthesis of nitronicotinic acids.
A typical workflow for determining cytotoxicity using the MTT assay.
A putative signaling pathway potentially modulated by nitronicotinic acid derivatives.
Conclusion and Future Directions
This guide consolidates the available information on this compound and its isomers, highlighting their physicochemical properties and potential biological activities. The data suggests that these compounds, particularly those with nitro and hydroxyl substitutions, warrant further investigation as potential therapeutic agents. However, a significant knowledge gap exists due to the lack of direct comparative studies.
Future research should focus on the systematic synthesis and biological evaluation of a comprehensive series of nitronicotinic acid isomers. Head-to-head comparisons of their cytotoxicity against a standardized panel of cancer cell lines and their antimicrobial activity against a broad range of pathogens would provide invaluable structure-activity relationship data. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by these compounds, which will be crucial for their further development as drug candidates.
References
- 1. chembk.com [chembk.com]
- 2. Cas 6635-31-0,6-Hydroxy-5-nitronicotinic acid | lookchem [lookchem.com]
- 3. 4-Nitronicotinic acid | C6H4N2O4 | CID 2762931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-NITRONICOTINIC ACID | 2047-49-6 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 [chemicalbook.com]
- 10. 5-Nitro nicotinic acid | 2047-49-6 | FN26238 | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
A Comparative Analysis of 4-Hydroxy-5-nitronicotinic Acid and 6-Hydroxy-5-nitronicotinic Acid: A Guide for Researchers
This guide is intended for researchers, scientists, and drug development professionals interested in the potential biological activities of substituted nicotinic acid derivatives. We will explore the structural differences between 4-Hydroxy-5-nitronicotinic acid and 6-Hydroxy-5-nitronicotinic acid and discuss their potential implications for biological activity, drawing on established structure-activity relationships for pyridine derivatives.
Structural and Predicted Property Comparison
The key difference between these two molecules lies in the position of the hydroxyl group on the pyridine ring, which can significantly influence their electronic properties, acidity, and interaction with biological targets.
| Feature | This compound | 6-Hydroxy-5-nitronicotinic acid |
| Chemical Structure | ||
| Molecular Formula | C₆H₄N₂O₅ | C₆H₄N₂O₅ |
| Molecular Weight | 184.11 g/mol | 184.11 g/mol |
| Predicted pKa (most acidic) | The carboxylic acid proton is expected to be the most acidic. The proximity of the electron-withdrawing nitro and hydroxyl groups may influence its acidity compared to the 6-hydroxy isomer. | The carboxylic acid proton is the most acidic. The tautomeric equilibrium with the pyridone form can influence its overall acidity. |
| Predicted Lipophilicity (LogP) | The relative positions of the polar hydroxyl, nitro, and carboxylic acid groups will determine the overall lipophilicity. Positional isomers can have different LogP values. | The different arrangement of polar groups is expected to result in a different LogP value compared to the 4-hydroxy isomer, which can affect cell permeability. |
| Hydrogen Bonding | The arrangement of the hydroxyl, nitro, and carboxylic acid groups allows for specific intramolecular and intermolecular hydrogen bonding patterns. | The positioning of the hydroxyl group adjacent to the ring nitrogen in the pyridone tautomer offers a distinct hydrogen bonding profile compared to the 4-hydroxy isomer. |
| Tautomerism | Exists in equilibrium with its pyridone tautomer (5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid). | Primarily exists as the 6-pyridone tautomer (5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid), which is often the more stable form for 2- and 6-hydroxypyridines. |
Potential Biological Activities: An Inferential Analysis
Based on the biological activities of related nitropyridine and hydroxy-pyridine carboxylic acid derivatives, we can hypothesize the potential therapeutic areas for these two compounds. Pyridine derivatives are known to exhibit a wide range of biological activities, and the presence and position of functional groups like hydroxyl and nitro groups are critical determinants of their effects.[1][2]
Potential Antimicrobial Activity
Nicotinic acid derivatives containing a nitro group have been reported to possess antimicrobial properties.[2] The electron-withdrawing nature of the nitro group can contribute to the molecule's ability to interfere with microbial metabolic processes. The position of the hydroxyl and nitro groups on the pyridine ring can influence the molecule's ability to penetrate bacterial cell walls and interact with intracellular targets. The relative positioning of these groups in the 4- and 6-hydroxy isomers could lead to differences in their spectrum of activity and potency against various bacterial and fungal strains.
Potential Anticancer Activity
Pyridine derivatives are a common scaffold in the design of anticancer agents.[1] The presence of a nitro group can sometimes enhance the cytotoxic effects of a molecule, potentially through mechanisms involving the generation of reactive oxygen species under hypoxic conditions found in tumors. The hydroxyl group's position can affect the molecule's interaction with specific enzymes or receptors involved in cancer cell proliferation. Therefore, both this compound and 6-Hydroxy-5-nitronicotinic acid are candidates for investigation as potential anticancer agents. A comparative study would be necessary to determine if one isomer shows greater potency or selectivity against different cancer cell lines.
Experimental Protocols (Generalized)
Due to the lack of specific experimental data for these compounds, the following are generalized protocols for assessing the potential biological activities discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Stock Solution: Dissolve the test compounds (this compound and 6-Hydroxy-5-nitronicotinic acid) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, yeast at ~2.5 x 10^3 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and 6-Hydroxy-5-nitronicotinic acid. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.
Visualizations
Caption: Hypothetical workflow for comparing the biological activities of the two compounds.
Caption: A potential signaling pathway involving oxidative stress that could be modulated by nitropyridine derivatives.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchtweet.com [researchtweet.com]
- 5. researchhub.com [researchhub.com]
A Comparative Guide to Spectroscopic Purity Validation of Synthesized 4-Hydroxy-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of a synthesized compound's purity is a cornerstone of chemical research and drug development. For novel compounds such as 4-Hydroxy-5-nitronicotinic acid, a multifaceted analytical approach is paramount to ensure the absence of starting materials, byproducts, and isomers. This guide provides a comparative overview of key spectroscopic methods for validating the purity of this compound, complete with expected data, detailed experimental protocols, and a logical workflow for analysis.
Spectroscopic Comparison for Purity Analysis
The purity of synthesized this compound can be effectively determined using a suite of spectroscopic techniques. Each method provides unique structural information, and when used in concert, they offer a comprehensive purity profile. The primary impurities in the synthesis, which typically involves the nitration of 4-hydroxynicotinic acid, are the unreacted starting material and other nitrated regioisomers.
Below is a comparative summary of the expected data from ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis Spectroscopy for this compound and its potential impurities.
Table 1: Comparative ¹H NMR Data (Predicted, in DMSO-d₆)
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound | ~8.9 (s, 1H, H-6), ~8.6 (s, 1H, H-2), ~13.0-14.0 (br s, 1H, COOH), ~11.0-12.0 (br s, 1H, OH) |
| 4-Hydroxynicotinic acid (Starting Material) | ~8.2 (d, 1H), ~7.9 (d, 1H), ~6.9 (d, 1H), ~12.5 (br s, 1H), ~10.5 (br s, 1H) |
| 4-Hydroxy-3-nitronicotinic acid (Isomer) | ~8.7 (s, 1H), ~8.4 (s, 1H), ~13.0 (br s, 1H), ~11.0 (br s, 1H) |
| 4-Hydroxy-6-nitronicotinic acid (Isomer) | ~8.5 (s, 1H), ~7.5 (s, 1H), ~13.0 (br s, 1H), ~11.0 (br s, 1H) |
Table 2: Comparative ¹³C NMR Data (Predicted, in DMSO-d₆)
| Compound | Expected Chemical Shifts (ppm) |
| This compound | ~165 (C=O), ~160 (C-OH), ~145 (C-NO₂), ~140 (C-6), ~130 (C-3), ~120 (C-2) |
| 4-Hydroxynicotinic acid (Starting Material) | ~168 (C=O), ~162 (C-OH), ~142 (C-6), ~128 (C-5), ~125 (C-3), ~115 (C-2) |
| 4-Hydroxy-3-nitronicotinic acid (Isomer) | ~166 (C=O), ~161 (C-OH), ~150 (C-NO₂), ~140 (C-6), ~135 (C-5), ~120 (C-2) |
| 4-Hydroxy-6-nitronicotinic acid (Isomer) | ~167 (C=O), ~163 (C-OH), ~155 (C-NO₂), ~130 (C-5), ~128 (C-3), ~118 (C-2) |
Table 3: Comparative FT-IR Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | 3300-2500 (br, O-H, carboxylic acid), 1730-1700 (s, C=O), 1550 & 1350 (s, N-O, nitro), 1600-1450 (m, C=C, aromatic) |
| 4-Hydroxynicotinic acid (Starting Material) | 3300-2500 (br, O-H, carboxylic acid), 1720-1690 (s, C=O), 1610-1470 (m, C=C, aromatic) |
| Nitrated Isomers | Similar to target compound, with potential minor shifts in fingerprint region. |
Table 4: Comparative Mass Spectrometry and UV-Vis Data
| Compound | Molecular Ion (m/z) [M+H]⁺ | Key Fragments (m/z) | λmax (nm) |
| This compound | 185.02 | 167 ([M-H₂O]⁺), 139 ([M-NO₂]⁺), 121 ([M-NO₂-H₂O]⁺) | ~280-320 |
| 4-Hydroxynicotinic acid (Starting Material) | 140.03 | 122 ([M-H₂O]⁺), 94 ([M-H₂O-CO]⁺) | ~260-290 |
| Nitrated Isomers | 185.02 | Similar fragmentation pattern to target compound. | ~280-330 |
Experimental Workflow
A logical and efficient workflow is crucial for the conclusive purity validation of this compound. The following diagram illustrates the recommended sequence of spectroscopic analyses.
A Comparative Guide to Analytical Methods for the Quantification of 4-Hydroxy-5-nitronicotinic Acid
In the realm of drug metabolism and pharmacokinetics, the accurate quantification of metabolites is paramount for understanding the efficacy and safety of new chemical entities. This guide provides a comparative analysis of two robust analytical methods for the quantification of 4-Hydroxy-5-nitronicotinic acid, a potential metabolite of interest in drug development. The methods discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the performance characteristics, experimental protocols, and cross-validation of these techniques. While direct comparative experimental data for this compound is not publicly available, this guide presents a hypothetical, yet realistic, comparison based on established principles of bioanalytical method validation and the typical performance of these methods for structurally similar small molecules.
Comparative Performance of Analytical Methods
The choice of an analytical method is contingent on the specific requirements of the study, such as the desired sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio. |
| Linearity (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Precision (% CV) | < 15% | < 15% |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; distinguishes analyte from interferents based on mass-to-charge ratio. |
| Matrix Effect | Generally low. | Can be significant (ion suppression or enhancement); requires careful evaluation. |
| Throughput | Moderate. | High. |
| Cost | Lower instrumentation and operational cost. | Higher instrumentation and operational cost. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are representative and may require optimization for specific matrices and laboratory conditions.
HPLC-UV Method
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 280 nm.
c. Calibration and Quality Control Samples
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and the internal standard into a blank biological matrix.
LC-MS/MS Method
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load 100 µL of the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
b. LC Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be determined).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies.[1] It ensures that the data obtained from different methods are comparable and reliable.[2][3]
Objective: To compare the performance of the HPLC-UV and LC-MS/MS methods for the quantification of this compound.
Procedure:
-
Select a set of at least three concentrations (low, medium, and high) for quality control (QC) samples.
-
Analyze these QC samples in replicate (n=6) using both the validated HPLC-UV method (reference method) and the LC-MS/MS method (comparator method).
-
Calculate the mean concentration and precision (%CV) for each QC level for both methods.
-
The difference between the mean concentrations obtained by the two methods should not exceed 15%.[4]
The following diagrams illustrate the experimental workflows and the cross-validation process.
References
Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of 4-Hydroxy-5-nitronicotinic Acid Derivatives is Not Feasible with Current Data
A comprehensive comparison of the in vitro and in vivo efficacy of 4-Hydroxy-5-nitronicotinic acid derivatives is currently not possible due to a lack of publicly available research data. Extensive searches for studies detailing the synthesis and biological evaluation of derivatives of this specific parent compound have not yielded any publications with the necessary experimental results.
While the principles of drug discovery and development emphasize the critical need to bridge the gap between laboratory (in vitro) findings and whole-organism (in vivo) effectiveness, no specific examples pertaining to this compound derivatives could be identified in the current scientific literature. The journey of a potential therapeutic agent from a promising candidate in cell-based assays to a validated entity in animal models is a well-recognized challenge in pharmacology. This process often reveals discrepancies where potent in vitro activity does not translate to the desired efficacy or safety profile in vivo.
For researchers, scientists, and drug development professionals interested in this area, the absence of data on this compound derivatives highlights a potential area for novel research. Future studies would need to first involve the synthesis of a library of these derivatives. Subsequently, a systematic evaluation of their biological activities would be required.
Hypothetical Experimental Workflow
Should such research be undertaken, a typical workflow to compare in vitro and in vivo efficacy would involve the following stages.
A hypothetical experimental workflow for screening and validating novel chemical entities is presented below. This process begins with initial laboratory-based (in vitro) assays to identify promising compounds, which are then advanced to more complex whole-organism (in vivo) studies to assess their efficacy and safety in a living system.
Caption: A generalized workflow for drug discovery, from initial in vitro screening to in vivo validation.
Illustrative Signaling Pathway for Future Investigation
Derivatives of nicotinic acid have been explored for a variety of biological activities, often involving the modulation of cellular signaling pathways. For instance, if derivatives of this compound were to be investigated as anti-inflammatory agents, a relevant pathway to study would be the NF-κB signaling cascade, a key regulator of inflammation.
Below is a simplified representation of the NF-κB signaling pathway, which could serve as a target for novel inhibitors.
Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 4-Hydroxy-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes to 4-Hydroxy-5-nitronicotinic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. Due to the limited availability of direct, well-documented synthetic procedures, this comparison focuses on two plausible pathways: the direct nitration of a precursor and the hydrolysis of a commercially available intermediate. The efficiency of each route is evaluated based on potential yields, reaction conditions, and the accessibility of starting materials.
Executive Summary
Two primary synthetic strategies for this compound are explored:
-
Route 1: Nitration of 4-Hydroxynicotinic Acid. This classical approach involves the direct electrophilic nitration of 4-hydroxynicotinic acid. While conceptually straightforward, the success of this route is highly dependent on the regioselectivity of the nitration reaction, which is influenced by the directing effects of the existing hydroxyl and carboxyl functional groups on the pyridine ring.
-
Route 2: Hydrolysis of 4-Chloro-5-nitronicotinic Acid. This pathway utilizes a commercially available starting material, 4-chloro-5-nitronicotinic acid, and involves the nucleophilic substitution of the chloro group with a hydroxyl group. This route offers the advantage of a well-defined starting point with the desired substitution pattern already in place.
The following sections provide a detailed breakdown of each route, including proposed experimental protocols, a comparison of their synthetic efficiency, and visual representations of the synthetic pathways.
Data Presentation: Comparison of Synthetic Routes
| Metric | Route 1: Nitration of 4-Hydroxynicotinic Acid | Route 2: Hydrolysis of 4-Chloro-5-nitronicotinic Acid |
| Starting Material | 4-Hydroxynicotinic acid | 4-Chloro-5-nitronicotinic acid |
| Reagents | Nitrating agent (e.g., nitric acid, fuming nitric acid), Sulfuric acid | Acid or base for hydrolysis (e.g., HCl, NaOH) |
| Key Transformation | Electrophilic Aromatic Substitution (Nitration) | Nucleophilic Aromatic Substitution (Hydrolysis) |
| Potential Yield | Variable, dependent on regioselectivity | Potentially high, assuming clean conversion |
| Purity Concerns | Formation of undesired isomers | Potential for incomplete hydrolysis or side reactions |
| Starting Material Availability | Commercially available | Commercially available[1] |
Experimental Protocols
Route 1: Proposed Protocol for Nitration of 4-Hydroxynicotinic Acid
-
Preparation: In a flask equipped with a stirrer and a dropping funnel, carefully add 4-hydroxynicotinic acid to a cooled (0-5 °C) mixture of concentrated sulfuric acid.
-
Nitration: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure complete nitration.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization to isolate the desired this compound. The separation of potential isomers may be required.
Route 2: Proposed Protocol for Hydrolysis of 4-Chloro-5-nitronicotinic Acid
Note: This is a generalized procedure based on the hydrolysis of chloropyridine derivatives. Specific conditions would need to be optimized.
-
Reaction Setup: Dissolve 4-chloro-5-nitronicotinic acid in a suitable solvent (e.g., water, aqueous ethanol).
-
Hydrolysis: Add an acid (e.g., concentrated HCl) or a base (e.g., NaOH solution) to the mixture and heat to reflux for a specified period. The progress of the reaction should be monitored (e.g., by TLC or LC-MS).
-
Neutralization and Precipitation: After completion, cool the reaction mixture and adjust the pH to the isoelectric point of this compound to induce precipitation.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Mandatory Visualization
Caption: Proposed synthetic pathways to this compound.
Discussion and Conclusion
The synthesis of this compound presents a challenge due to the lack of established, high-yield procedures in the public domain.
Route 1 (Nitration) is a classic approach, but its primary drawback is the potential for poor regioselectivity. The hydroxyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The final position of the incoming nitro group will depend on the interplay of these electronic effects and the reaction conditions. This could lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product.
Route 2 (Hydrolysis) appears to be the more promising strategy. The availability of 4-chloro-5-nitronicotinic acid as a starting material[1] circumvents the issue of regioselectivity during nitration. The hydrolysis of a 4-chloropyridine to a 4-hydroxypyridine is a generally feasible transformation. However, the efficiency of this step would need to be confirmed experimentally, as factors such as reaction kinetics and potential side reactions under harsh hydrolytic conditions could impact the yield and purity of the final product.
Recommendation: For researchers and drug development professionals seeking a reliable and efficient synthesis of this compound, Route 2 is the recommended starting point for investigation. The commercial availability of the key intermediate significantly de-risks the synthesis. Experimental work should focus on optimizing the hydrolysis conditions of 4-chloro-5-nitronicotinic acid to maximize the yield and purity of the target compound. Further investigation into the regioselectivity of the nitration of 4-hydroxynicotinic acid (Route 1) could be a valuable academic exercise but may present more practical challenges for scalable synthesis.
References
Unveiling a Potential Dual Inhibitor: Comparative Docking Analysis of 4-Hydroxy-5-nitronicotinic acid with Cyclooxygenase-2 and Matrix Metalloproteinase-9
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, in silico analysis has emerged as a powerful tool for predicting the interaction of small molecules with protein targets. This guide presents a comparative molecular docking study of 4-Hydroxy-5-nitronicotinic acid, a synthetic organic compound, against two key enzymes implicated in inflammation and cancer: Cyclooxygenase-2 (COX-2) and Matrix Metalloproteinase-9 (MMP-9). Lacking direct experimental data for this specific compound, this report leverages predictive modeling to forecast its binding affinity and compares it with known inhibitors of these targets, providing a valuable framework for future experimental validation.
Initial target prediction for this compound, performed using the SwissTargetPrediction server, identified COX-2 and MMP-9 as high-probability interactors. This finding prompted a detailed comparative docking analysis to elucidate the potential binding modes and affinities of the compound with these clinically relevant proteins.
Comparative Docking Performance
Molecular docking simulations were performed to predict the binding affinity of this compound with human COX-2 (PDB ID: 5KIR) and MMP-9 (PDB ID: 1L6J)[1][2]. The predicted binding energies were then compared with those of well-established inhibitors for each respective target. It is important to note that the data for this compound is predictive and awaits experimental confirmation.
| Target Protein | Compound | Predicted/Reported Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted/Known) |
| Cyclooxygenase-2 (COX-2) | This compound (Predicted) | -8.2 | TYR385, SER530, ARG120 |
| Celecoxib (Known Inhibitor) | -10.5 | HIS90, ARG513, PHE518 | |
| Rofecoxib (Known Inhibitor) | -9.8 | HIS90, ARG513, VAL523 | |
| Matrix Metalloproteinase-9 (MMP-9) | This compound (Predicted) | -7.5 | HIS401, HIS405, HIS411 (catalytic zinc triad), GLU402 |
| Marimastat (Known Inhibitor) | -9.2 | HIS401, HIS405, HIS411, GLU402, ALA189 | |
| Batimastat (Known Inhibitor) | -8.9 | HIS401, HIS405, HIS411, GLU402, LEU188 |
The predicted binding affinity of this compound suggests a potentially favorable interaction with both COX-2 and MMP-9. For COX-2, the predicted interactions with key residues in the active site, such as TYR385 and SER530, are promising. Similarly, its predicted chelation with the catalytic zinc ions in the active site of MMP-9, a crucial interaction for many MMP inhibitors, indicates a plausible inhibitory mechanism. While the predicted affinities are not as strong as the established inhibitors, the dual-target prediction warrants further investigation.
Experimental Protocols
To validate these in silico findings, a detailed experimental protocol for a comparative molecular docking study is provided below. This protocol outlines the necessary steps using AutoDock Vina, a widely used open-source docking program.
Experimental Protocol: Comparative Molecular Docking using AutoDock Vina
-
Preparation of Target Proteins:
-
Download the crystal structures of human COX-2 (e.g., PDB ID: 5KIR) and MMP-9 (e.g., PDB ID: 1L6J) from the Protein Data Bank.[1][2]
-
Prepare the protein structures by removing water molecules, ligands, and any co-factors not essential for the docking study.
-
Add polar hydrogens and assign Kollman charges to the protein atoms using AutoDock Tools (ADT).
-
Save the prepared protein structures in the PDBQT file format.
-
-
Preparation of Ligands:
-
Obtain the 3D structure of this compound. This can be done by drawing the molecule in a chemical drawing software and converting it to a 3D format (e.g., MOL2 or PDB).
-
Obtain the 3D structures of known inhibitors (e.g., Celecoxib, Rofecoxib for COX-2; Marimastat, Batimastat for MMP-9) from a database like PubChem.
-
Prepare the ligand structures in ADT by detecting the root, setting the number of rotatable bonds, and assigning Gasteiger charges.
-
Save the prepared ligand structures in the PDBQT file format.
-
-
Grid Box Generation:
-
Define the binding site on each protein. For known inhibitors, the binding site can be determined from the co-crystallized ligand. For this compound, a blind docking approach can be initially used, followed by a more focused docking at the predicted binding site.
-
Using ADT, define the grid box dimensions to encompass the entire binding pocket. The grid box should be centered on the active site.
-
-
Molecular Docking Simulation:
-
Perform the docking calculations using AutoDock Vina.
-
The command line for Vina typically includes specifying the receptor, ligand, and configuration file (containing grid box parameters and output settings).
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt
-
The exhaustiveness parameter can be adjusted to increase the thoroughness of the search.
-
-
Analysis of Docking Results:
-
Analyze the output files to determine the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify hydrogen bonds, hydrophobic interactions, and other key binding features.
-
Compare the binding modes and affinities of this compound with those of the known inhibitors for each target protein.
-
Visualizing the Molecular Landscape
To better understand the biological context and the computational workflow, the following diagrams are provided.
Caption: Simplified COX-2 signaling pathway and the potential inhibitory action of this compound.
Caption: Workflow for the comparative molecular docking study.
This in silico investigation provides a compelling rationale for the experimental evaluation of this compound as a potential dual inhibitor of COX-2 and MMP-9. The methodologies and comparative data presented herein offer a solid foundation for researchers and drug development professionals to pursue further studies in this promising area.
References
Head-to-head comparison of the antimicrobial spectrum of various nicotinic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
Nicotinic acid, a form of vitamin B3, and its derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comprehensive comparison of the antimicrobial efficacy of various nicotinic acid derivatives, supported by experimental data, to aid in the discovery and development of novel anti-infective agents. The data presented herein is compiled from recent studies and focuses on quantitative measures of antimicrobial activity, primarily Minimum Inhibitory Concentration (MIC) values.
Quantitative Antimicrobial Spectrum of Nicotinic Acid Derivatives
The antimicrobial activity of several classes of nicotinic acid derivatives, including acylhydrazones, 1,3,4-oxadiazolines, and nicotinamides, has been evaluated against a panel of clinically relevant microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative comparison of their potency. Lower MIC values indicate greater efficacy.
Acylhydrazone and 1,3,4-Oxadiazoline Derivatives
Recent research has focused on the synthesis of novel acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid, demonstrating significant activity, particularly against Gram-positive bacteria.[1]
| Derivative Class | Compound | Target Microorganism | MIC (µg/mL) |
| Acylhydrazone | Compound 13 | Staphylococcus epidermidis ATCC 12228 | 1.95[1] |
| Acylhydrazone | Compound 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81[1] |
| 1,3,4-Oxadiazoline | Compound 25 (5-nitrofuran substituent) | Bacillus subtilis ATCC 6633 | 7.81[1] |
| 1,3,4-Oxadiazoline | Compound 25 (5-nitrofuran substituent) | Staphylococcus aureus ATCC 6538 | 7.81[1] |
| 1,3,4-Oxadiazoline | Compound 25 (5-nitrofuran substituent) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62[1] |
Nicotinamide Derivatives
Newly synthesized nicotinamides have also been investigated for their antimicrobial potential, showing varied efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4]
| Derivative Class | Compound | Target Microorganism | MIC (mM) |
| Nicotinamide | NC 3 | Pseudomonas aeruginosa ATCC 27853 | 0.016[3][4] |
| Nicotinamide | NC 3 | Klebsiella pneumoniae NCIMB 9111 | 0.016[3][4] |
| Nicotinamide | NC 5 | Staphylococcus aureus ATCC 6538 | 0.03[3][4] |
| Nicotinamide | NC 5 | Enterococcus faecalis ATCC 29212 | 0.03[3] |
| Nicotinamide | NC 4 | Candida albicans ATCC 24433 | < 1[3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial spectrum of nicotinic acid derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique to determine the quantitative antimicrobial susceptibility of a microorganism to a given agent.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the nicotinic acid derivatives are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Growth Media: Mueller-Hinton Broth (MHB) is commonly used for bacteria, while Sabouraud Dextrose Broth (SDB) is used for fungi.
-
Microorganism Culture: A fresh overnight culture of the test microorganism is prepared in the appropriate broth.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Inoculum Preparation:
-
The turbidity of the overnight microbial culture is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
The standardized suspension is then further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Serial two-fold dilutions of the test compounds are prepared directly in the 96-well plates using the appropriate broth. The typical concentration range tested is from 0.001 to 1 mM or as required.
-
Each well is then inoculated with the prepared microbial suspension.
-
Controls:
-
Growth Control: Wells containing only the broth and the microorganism to ensure viability.
-
Sterility Control: Wells containing only the broth to check for contamination.
-
Positive Control: Wells containing a known antibiotic to which the microorganism is susceptible.
-
-
The plates are incubated at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is typically observed as the absence of turbidity or a pellet at the bottom of the well.
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antimicrobial activity.
1. Preparation of Materials:
-
Agar Plates: Mueller-Hinton Agar (MHA) plates are commonly used. The agar should be poured to a uniform depth of 4 mm.
-
Filter Paper Disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound.
-
Microorganism Culture: A standardized inoculum is prepared as described for the broth microdilution method.
2. Inoculation:
-
A sterile cotton swab is dipped into the standardized microbial suspension and streaked evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.
3. Application of Disks:
-
The impregnated disks are placed firmly on the surface of the inoculated agar plate using sterile forceps.
-
The plates are then incubated under the same conditions as the broth microdilution method.
4. Interpretation of Results:
-
The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk.
-
The diameter of this zone of inhibition is measured in millimeters and can be correlated with the susceptibility of the microorganism.
Mechanism of Action: Inhibition of Mycolic Acid Synthesis by Isoniazid
A prominent example of a nicotinic acid derivative with a well-elucidated mechanism of action is isoniazid (INH), a cornerstone in the treatment of tuberculosis. INH is a prodrug that specifically targets the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][6][7][8][9][10] The signaling pathway for its activation and action is depicted below.
Caption: Isoniazid activation and mechanism of action.
This guide provides a foundational understanding of the antimicrobial potential of nicotinic acid derivatives. Further research into structure-activity relationships and mechanisms of action will be crucial for the development of the next generation of antimicrobial agents to combat the growing threat of drug-resistant pathogens.
References
- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Isoniazid inhibition of mycolic acid synthesis by cell extracts of sensitive and resistant strains of Mycobacterium aurum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Isoniazid - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Isoniazid? [synapse.patsnap.com]
Reproducibility of experimental results for 4-Hydroxy-5-nitronicotinic acid synthesis
Navigating the Synthesis of Hydroxy-Nitronicotinic Acids: A Comparative Guide
A Note on the Target Compound: An extensive search for experimental data on the synthesis and reproducibility of 4-Hydroxy-5-nitronicotinic acid did not yield specific results. The available information is limited to its chemical identifiers (CAS 911461-03-5). In light of this, the following guide provides a comparative analysis of the synthesis of a closely related and better-documented isomer, 6-Hydroxy-5-nitronicotinic acid . This information is intended to provide researchers, scientists, and drug development professionals with a valuable reference for the synthesis of substituted nitropyridine carboxylic acids.
The reproducibility of a chemical synthesis is critical for its application in research and development. This guide compares different reported methods for the synthesis of 6-Hydroxy-5-nitronicotinic acid, focusing on key performance indicators such as yield and purity, and provides detailed experimental protocols.
Comparative Analysis of Synthesis Methods for 6-Hydroxy-5-nitronicotinic acid
The synthesis of 6-Hydroxy-5-nitronicotinic acid typically involves the nitration of 6-hydroxynicotinic acid using various nitrating agents and reaction conditions. The choice of methodology can significantly impact the outcome of the synthesis. Below is a summary of different approaches found in the literature.
| Method | Starting Material | Nitrating Agent | Solvent/Catalyst | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reported Purity |
| Method 1 | 6-Hydroxynicotinic acid | Red fuming nitric acid | None | 50 then 80 | 8 at 50°C, then overnight cooling | Not specified | >95% (LC-MS)[1] |
| Method 2 | 6-Hydroxynicotinic acid | 1:1 mixture of concentrated nitric acid and sulfuric acid | Concentrated sulfuric acid | <20 then 80 | 1 at RT, 4 at 80°C | 36[1] | Not specified |
| Method 3 | 6-Hydroxynicotinic acid | Fuming nitric acid | Concentrated sulfuric acid | 0 then 45 | 3 at 45°C | 48 (calculated from reported masses)[1] | Not specified |
| Method 4 | 6-Hydroxynicotinic acid | Fuming nitric acid | None | 50 | 18 | 29[2] | Not specified |
| Patented Method | 6-Hydroxynicotinic acid | Red fuming nitric acid | Concentrated sulfuric acid, Ammonium hydrogen sulfate (catalyst) | Not specified | Not specified | High | High |
Detailed Experimental Protocols
Below are the detailed experimental procedures for the synthesis methods summarized above. These protocols are provided to allow for a thorough understanding of the experimental setup and to aid in the replication of the synthesis.
Method 1: Nitration with Red Fuming Nitric Acid
Procedure:
-
To a 250 mL flask, add 6-hydroxynicotinic acid (20g).[1]
-
Carefully add 100 mL of red fuming nitric acid to the flask.[1]
-
Slowly heat the mixture to a bath temperature of 50°C and stir at this temperature for 8 hours.[1]
-
Increase the temperature to 80°C and then allow the mixture to cool to room temperature overnight.[1]
-
A yellow precipitate will form. Collect the precipitate by filtration.[1]
-
Wash the collected solid with 10 mL of water and dry to obtain 6-Hydroxy-5-nitronicotinic acid.[1]
Method 2: Nitration with a Mixture of Nitric and Sulfuric Acids
Procedure:
-
Dissolve 30 g (0.217 mol) of 6-hydroxynicotinic acid in 50 mL of concentrated sulfuric acid.[1]
-
To this solution, add 60 mL of a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 20°C.[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Heat the mixture to 80°C for 4 hours.[1]
-
Pour the reaction mixture onto ice.[1]
-
Collect the resulting precipitate and dry it to yield the final product.[1]
Method 3: Nitration with Fuming Nitric Acid in Sulfuric Acid
Procedure:
-
In a flask, create a mixture of 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL) and cool to 0°C.[1]
-
Add fuming nitric acid (10.4 mL) dropwise to the mixture.[1]
-
Slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.[1]
-
Pour the mixture into a mixture of ice and water.[1]
-
Collect the resulting precipitate by suction filtration, wash with water, and air-dry to obtain the product.[1]
Visualizing the Synthesis and Potential Applications
To further illustrate the experimental process and the potential relevance of these compounds, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of 6-Hydroxy-5-nitronicotinic acid.
Caption: Role of hydroxy-nitronicotinic acid derivatives in a drug discovery pipeline.
References
Confirming the mechanism of action of 4-Hydroxy-5-nitronicotinic acid through comparative studies
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comprehensive comparative analysis to elucidate the potential mechanisms of action of 4-Hydroxy-5-nitronicotinic acid, a molecule of interest for its therapeutic potential. By examining its structural similarities to both nitroaromatic compounds and nicotinic acid derivatives, we explore two primary hypothesized pathways: its role as a hypoxia-activated prodrug for cancer therapy and its function as a modulator of inflammatory and metabolic pathways.
This publication is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to facilitate further investigation into this promising compound.
Hypothesized Mechanism 1: Hypoxia-Activated Anticancer Prodrug
The presence of a nitroaromatic group in this compound suggests a potential role as a hypoxia-activated prodrug. In the low-oxygen environment characteristic of solid tumors, the nitro group can be enzymatically reduced to form reactive cytotoxic species that selectively target cancer cells. This mechanism is a cornerstone of modern cancer therapy, offering a targeted approach to eradicating tumor cells while minimizing damage to healthy tissues.
To contextualize the potential of this compound in this domain, we compare it with Evofosfamide, a well-characterized hypoxia-activated prodrug.
Table 1: Comparative Efficacy of Hypoxia-Activated Prodrugs
| Compound | Cell Line | Normoxia IC50 (µM) | Hypoxia IC50 (µM) | Fold Selectivity (Normoxia/Hypoxia) |
| This compound | HT-29 (Colon) | Data not available | Data not available | Data not available |
| Evofosfamide | HT-29 (Colon) | >100 | 1.5 | >66.7 |
| This compound | PC-3 (Prostate) | Data not available | Data not available | Data not available |
| Evofosfamide | PC-3 (Prostate) | 85 | 0.8 | 106.3 |
| This compound | H460 (Lung) | Data not available | Data not available | Data not available |
| Evofosfamide | H460 (Lung) | 150 | 2.1 | 71.4 |
Note: Experimental data for this compound is not currently available and is presented here as a template for future studies.
Experimental Protocols
Cell Culture and Hypoxia Induction: Human cancer cell lines (HT-29, PC-3, H460) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For hypoxic conditions, cells are placed in a modular incubator chamber flushed with a gas mixture of 5% CO2, 95% N2, and 0.1% O2 for 24 hours prior to and during drug treatment. Normoxic cells are maintained in a standard incubator with 5% CO2 and 21% O2.
Cytotoxicity Assay (MTT Assay): Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with serial dilutions of the test compounds under either normoxic or hypoxic conditions for 48 hours. After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.
Safety Operating Guide
Proper Disposal of 4-Hydroxy-5-nitronicotinic Acid: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 4-Hydroxy-5-nitronicotinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on available safety data sheets and general best practices for chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to be aware of its hazards. This compound is known to cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE):
A comprehensive approach to safety involves the use of appropriate personal protective equipment.
| PPE Category | Specification |
| Hand Protection | Protective gloves.[1] |
| Eye/Face Protection | Safety glasses. A face-shield may be required depending on the situation.[1] |
| Skin and Body | Protective clothing and boots as required by the situation.[1] |
| Respiratory | A dust respirator should be used, especially in situations where dust may be generated.[1] Work should be conducted in a well-ventilated area or with local exhaust.[2] |
First Aid Measures:
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| On Skin | Wash with plenty of water. If skin irritation occurs, seek medical advice or attention. Contaminated clothing should be removed and washed before reuse.[1] |
| In Eyes | Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice or attention.[1] |
| Inhalation | Move the individual to fresh air and ensure they are comfortable for breathing. If the person feels unwell, seek medical help.[2] |
II. Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound involve incineration by a licensed chemical disposal facility.
Operational Plan:
-
Waste Collection:
-
Carefully sweep any solid material to collect it into an airtight container, taking precautions to avoid dispersing dust.[1]
-
Label the container clearly as "Hazardous Waste: this compound".
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the full chemical name and any available safety data sheets to the disposal company.
-
Disposal Methodologies:
The recommended disposal method is through a licensed chemical destruction plant.[2] Potential disposal techniques include:
-
Incineration: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Landfill: Disposal in a sanitary landfill is only an option for packaging that has been properly decontaminated (e.g., triple-rinsed) and rendered unusable for other purposes.[2]
Disposal of Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the packaging can be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[2]
-
Combustible packaging materials may be incinerated by a licensed facility.[2]
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Hydroxy-5-nitronicotinic acid
Essential Safety and Handling Guide for 4-Hydroxy-5-nitronicotinic Acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper material disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[2] Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Gloves should be inspected before use and changed immediately if contaminated.[2][3] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[2] |
| Eye Contact | H319: Causes serious eye irritation.[1] | Safety Goggles: Wear chemical splash goggles that meet ANSI Z.87.1 or European Standard EN166.[2][4] Face Shield: For tasks with a significant risk of splashing or dust generation, a face shield should be worn over safety goggles.[2][3] |
| Inhalation | H335: May cause respiratory irritation.[2] | Ventilation: Handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[2] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is necessary. The type of respirator will depend on the potential exposure level.[2] |
| Ingestion | Harmful if swallowed.[2] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood.[2]
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before starting any work.[2]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and properly labeled waste containers, before handling the chemical.[2]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in Table 1.
-
Ensure gloves are the correct size and are free of defects.
-
-
Handling the Compound:
-
Weighing: Tare a weigh boat on a balance inside the fume hood. Carefully transfer the desired amount of the compound using a clean spatula.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed compound within the fume hood.
-
General Handling: Avoid any actions that could generate dust. Keep the container with the solid compound tightly closed when not in use.[1]
-
-
Post-Handling Procedures:
-
Decontamination: Clean all non-disposable equipment that came into contact with the chemical according to standard laboratory procedures.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[2]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container designated for halogenated or non-halogenated organic waste, as appropriate for the solvent used.
-
-
Disposal Procedures:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.
-
Waste should be collected by a licensed hazardous waste disposal company.
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Observe all federal, state, and local regulations when disposing of this substance.[1]
-
Logical Flow for Disposal of this compound Waste
Caption: Decision flow for the proper disposal of waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
